N-[2-(2-Pyridinyl)ethyl]benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-8,10H,9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFKAIWAMHITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964395 | |
| Record name | N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4976-05-0 | |
| Record name | NSC9321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide
This technical guide provides a comprehensive overview of the synthetic routes for N-[2-(2-Pyridinyl)ethyl]benzamide, a key chemical intermediate with applications in the development of fungicides and other biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
This compound is a benzamide derivative that has garnered significant interest due to its core structure being present in various compounds with notable biological activities. The formation of the amide bond between the 2-(2-aminoethyl)pyridine backbone and a benzoic acid moiety is the central transformation in its synthesis. This guide will explore the two primary methods for achieving this: the direct acylation via a Schotten-Baumann type reaction and an amide coupling reaction facilitated by coupling agents.
Synthetic Routes and Mechanisms
The synthesis of this compound primarily revolves around the formation of an amide linkage. Two robust and widely employed methods are detailed below.
Route 1: Schotten-Baumann Reaction
A direct and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 2-(2-aminoethyl)pyridine with benzoyl chloride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine of 2-(2-aminoethyl)pyridine attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.[1]
Caption: Schotten-Baumann reaction pathway for this compound synthesis.
Route 2: Amide Coupling using EDC and HOBt
An alternative approach to amide bond formation involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). This method is particularly useful when starting from benzoic acid instead of the more reactive benzoyl chloride. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.
Caption: EDC/HOBt coupling pathway for this compound synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol is adapted from established procedures for the synthesis of related benzamide derivatives.
Materials:
-
2-(2-Aminoethyl)pyridine
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis via EDC/HOBt Coupling
This is a general procedure for amide bond formation using EDC and HOBt.
Materials:
-
Benzoic acid
-
2-(2-Aminoethyl)pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzoic acid (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir for 10 minutes.
-
Add 2-(2-aminoethyl)pyridine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-(2-Aminoethyl)pyridine | C₇H₁₀N₂ | 122.17 | Starting Material |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Starting Material |
| This compound | C₁₄H₁₄N₂O | 226.27 | Product |
Table 2: Reaction Conditions and Yields (Typical)
| Synthesis Route | Solvent | Base | Temperature | Reaction Time | Typical Yield (%) |
| Schotten-Baumann | Dichloromethane | Triethylamine | 0 °C to RT | 12-16 hours | >85 (Estimated) |
| EDC/HOBt Coupling | DMF | DIPEA | Room Temperature | 12-24 hours | 70-90 (Typical) |
Note: The yield for the Schotten-Baumann reaction is an estimation based on similar reported reactions, as a specific yield for the parent compound was not found in the surveyed literature.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molar Mass | 226.27 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not experimentally reported in surveyed literature. |
| ¹H NMR (Predicted) | δ (ppm): 8.5 (d, 1H), 7.8-7.2 (m, 8H), 3.8 (q, 2H), 3.1 (t, 2H) |
| ¹³C NMR (Predicted) | δ (ppm): 167.5, 159.5, 149.2, 136.5, 134.5, 131.2, 128.4, 126.9, 123.5, 121.5, 39.0, 36.5 |
Note: NMR data are predicted and may vary based on the solvent and experimental conditions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow from reaction setup to the purification of the final product.
References
An In-depth Technical Guide to the Chemical Properties of N-[2-(2-Pyridinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(2-Pyridinyl)ethyl]benzamide is a chemical compound of significant interest in the fields of medicinal chemistry and agrochemistry. Its core structure serves as a key scaffold in the development of various biologically active molecules, most notably as a precursor to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, intended to be a valuable resource for researchers and professionals in drug development and related scientific disciplines.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. It is soluble in most organic solvents and is also reported to be water-soluble[1]. The fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2-pyridin-2-ylethyl)benzamide | [2] |
| CAS Number | 4976-05-0 | [1][2] |
| Chemical Formula | C₁₄H₁₄N₂O | [2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Melting Point | Not experimentally determined in the provided search results. | |
| Boiling Point | Not experimentally determined in the provided search results. | |
| Solubility | Water-soluble; Soluble in most organic solvents. | [1] |
| XLogP3 | 2.1 | [2] |
| InChI Key | POIFKAIWAMHITC-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The primary synthetic route to this compound is through the formation of an amide bond between 2-(2-aminoethyl)pyridine and a benzoic acid derivative[1].
General Synthesis Workflow
The synthesis can be visualized as a two-step process involving the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.
General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis by Amidation
This protocol describes the direct amidation of 2-(2-aminoethyl)pyridine with benzoyl chloride[1].
Materials:
-
2-(2-Aminoethyl)pyridine
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-(2-aminoethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Experimental Protocol: Purification by Recrystallization
This protocol provides a general method for the purification of a solid organic compound like this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot solvent system.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific experimental spectra are not publicly available, typical spectral data can be inferred from the known structure and data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the methylene protons of the ethyl linker and the amide proton.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the aromatic carbons.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic protons (pyridine ring) | Aromatic carbons (pyridine ring) |
| Aromatic protons (benzene ring) | Aromatic carbons (benzene ring) |
| Methylene protons (-CH₂-N) | Methylene carbon (-CH₂-N) |
| Methylene protons (-CH₂-Py) | Methylene carbon (-CH₂-Py) |
| Amide proton (-NH-) | Carbonyl carbon (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic) | ~3000-2850 |
| C=O stretch (amide) | ~1650 |
| C=N and C=C stretch (aromatic rings) | ~1600-1450 |
| N-H bend (amide) | ~1550 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 226.
Biological Activity and Signaling Pathway
This compound and its derivatives are known for their fungicidal activity, which is primarily attributed to the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain[3].
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain. By inhibiting SDH, these compounds disrupt the fungus's energy production, leading to cell death.
The following diagram illustrates the inhibition of the succinate dehydrogenase pathway by pyridinyl ethyl benzamide derivatives.
Inhibition of Succinate Dehydrogenase by this compound Derivatives.
Conclusion
This compound is a versatile molecule with significant applications in the development of new fungicides. This technical guide has provided a detailed overview of its chemical properties, synthesis, purification, and spectroscopic characterization. The elucidation of its mechanism of action as a succinate dehydrogenase inhibitor provides a rational basis for the design of new and more effective agrochemicals and potentially other therapeutic agents. Further research into the specific quantitative properties and biological activities of this core scaffold will undoubtedly continue to be an active area of investigation.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. This compound | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of N-[2-(2-Pyridinyl)ethyl]benzamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(2-Pyridinyl)ethyl]benzamide serves as a core structural scaffold for a range of biologically active compounds. While the parent, unsubstituted compound is a foundational chemical entity, its true potential is realized through the strategic substitution on both the pyridinyl and benzamide rings. This technical guide delves into the synthesis, primary biological activities, and mechanisms of action associated with this scaffold, with a particular focus on its role in the development of agricultural fungicides and nematicides. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the discovery and development of novel bioactive molecules based on this versatile chemical framework.
The most significant and commercially successful application of the this compound scaffold is in the field of agriculture, where derivatives have been developed as potent fungicides and nematicides.[1] These compounds have demonstrated efficacy against a broad spectrum of plant pathogens.[1] The primary mechanism of action for these activities is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.
Synthesis of the Core Scaffold
The fundamental synthesis of this compound is typically achieved through an amidation reaction. This involves the coupling of 2-(2-aminoethyl)pyridine with a benzoic acid derivative, most commonly benzoyl chloride. The reaction is generally carried out in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1]
Caption: General synthesis workflow for this compound.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for the fungicidal and nematicidal derivatives of this compound is the inhibition of succinate dehydrogenase (SDH). SDH is a critical enzyme complex located in the inner mitochondrial membrane that plays a dual role in cellular metabolism: it is a key component of the Krebs cycle and is also Complex II of the electron transport chain.
By binding to the ubiquinone binding site (Q-site) of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain halts ATP production, leading to cellular energy depletion and ultimately, the death of the fungal or nematode pathogen.
Caption: Mechanism of succinate dehydrogenase (SDH) inhibition.
Biological Activities
Fungicidal Activity
Derivatives of this compound have demonstrated potent fungicidal properties against a variety of plant pathogenic fungi. A notable example is Fluopyram, which contains trifluoromethyl substitutions on both the pyridine and benzamide rings.
Table 1: Fungicidal Activity of this compound Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide) | Alternaria brassicae | % Effectiveness (at 500 g/ha) | 80% | [2] |
| Substituted Pyridylethylbenzamides (General) | Alternaria brassicae | % Effectiveness (at 500 g/ha) | Good to average |[2] |
Nematicidal Activity
In addition to fungicidal effects, certain derivatives also exhibit significant nematicidal activity. This dual activity is attributed to the inhibition of succinate dehydrogenase in nematodes, which is homologous to the fungal enzyme.
Table 2: Nematicidal Activity of this compound Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|
| Fluopyram | Plant-parasitic nematodes | General Activity | Effective nematicide |[1] |
Other Potential Activities
Research into derivatives of the broader benzamide class, including those with pyridinyl ethyl side chains, has explored other therapeutic areas, though this is less established than the agricultural applications. Some areas of investigation for related structures include:
-
Antitumor Agents: Certain N-substituted benzamide derivatives have been evaluated for their anti-proliferative activity in cancer cell lines.
-
Dual Orexin Receptor Antagonists: Highly modified derivatives have been investigated for their potential in treating insomnia.
It is crucial to emphasize that these activities are associated with significantly modified derivatives and not the core this compound itself.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of substituted this compound derivatives, adapted from patent literature.
Materials:
-
Substituted 2-(2-aminoethyl)pyridine derivative (e.g., 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate)
-
Substituted benzoyl chloride derivative
-
Dichloromethane (DCM)
-
Poly-4-vinylpyridine or other suitable base
-
Reverse phase High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the substituted 2-(2-aminoethyl)pyridine derivative (1.0 eq.) in dichloromethane.
-
Add poly-4-vinylpyridine (or a suitable base) and stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted acyl chloride (1.2 eq.) to the reaction mixture.
-
Continue stirring the reaction at room temperature overnight.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate to dryness to obtain the crude product.
-
Purify the crude product by reverse phase HPLC to yield the final amide.[2]
In Vivo Fungicidal Assay against Alternaria brassicae on Radish
This protocol outlines an in vivo assay to evaluate the fungicidal efficacy of this compound derivatives.[2]
Materials:
-
Radish plants (e.g., variety Pernot)
-
Test compound formulated as an aqueous solution
-
Alternaria brassicae spore suspension (e.g., 40,000 spores/mL)
-
Pressurized sprayer
-
Growth chamber with controlled temperature (18-20°C) and humidity
Procedure:
-
Prepare an aqueous solution of the test compound at the desired concentration (e.g., 2 g/L). This may involve grinding the compound with water, a surfactant like Tween 80, and clay.[2]
-
Dilute the stock solution with water to achieve the final application concentration.
-
Treat radish plants by spraying the test solution until foliage is thoroughly covered. Control plants are sprayed with water containing the same formulation agents but without the test compound.
-
Allow the treated plants to dry for 24 hours.
-
Inoculate the plants by spraying with a spore suspension of Alternaria brassicae.
-
Maintain the plants in a humid atmosphere at 18-20°C for 7-8 days to allow for disease development.
-
Evaluate the effectiveness of the treatment by comparing the extent of disease symptoms on the treated plants to the untreated control plants. Efficacy is typically expressed as a percentage of disease control.[2]
Conclusion
The this compound core is a valuable scaffold in agrochemical research, forming the basis of potent fungicides and nematicides. The primary mechanism of action for these compounds is the inhibition of succinate dehydrogenase, a key enzyme in cellular respiration. While the unsubstituted parent compound has limited reported biological activity, its derivatives, such as Fluopyram, demonstrate the significant potential of this chemical class. Further research into novel substitutions on this scaffold may lead to the development of new and improved crop protection agents or compounds with therapeutic applications in other fields. This guide provides a foundational understanding for scientists and researchers working with this important class of molecules.
References
An In-depth Technical Guide to N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-[2-(2-Pyridinyl)ethyl]benzamide derivatives and their analogs, focusing on their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. This class of compounds has garnered significant interest due to its versatile pharmacological profile, with applications ranging from agriculture to medicine.
Core Synthesis and Derivatization
The fundamental structure of this compound consists of a pyridine ring linked via an ethylamine bridge to a benzamide moiety. The synthesis of this core scaffold and its derivatives primarily revolves around the formation of the central amide bond.
A prevalent synthetic strategy involves the acylation of 2-(2-aminoethyl)pyridine with a substituted benzoyl chloride.[1] This straightforward and efficient method allows for the introduction of a wide variety of substituents on the benzamide ring, enabling the exploration of structure-activity relationships (SAR).
Further modifications can be achieved on both the pyridine and benzamide rings. For instance, electrophilic aromatic substitution reactions, such as nitration using a mixture of concentrated nitric and sulfuric acids, can introduce functional groups onto the benzamide ring.[1] The ethyl linker can also be modified to alter the molecule's flexibility and physicochemical properties.[1]
A notable example of a commercially successful derivative is Fluopyram, N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide. Its synthesis involves a multi-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.[2]
Biological Activities and Mechanisms of Action
This compound derivatives exhibit a broad spectrum of biological activities, primarily as fungicides, but also as potential anticancer and antibacterial agents.
Fungicidal Activity
The most well-documented application of this class of compounds is in agriculture as fungicides.[3] Fluopyram, a prominent example, is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (complex II).[3][4] By blocking the activity of SDH, Fluopyram disrupts the fungus's energy production, leading to its death. It is effective against a wide range of phytopathogenic fungi, including Botrytis cinerea, powdery mildew, and Sclerotinia.[3][5]
The fungicidal efficacy of various derivatives has been quantified, with EC50 values indicating the concentration required to inhibit 50% of fungal growth.
dot
Caption: Mechanism of fungicidal action of Fluopyram.
Anticancer Activity
Recent research has explored the potential of this compound derivatives as anticancer agents. One of the primary mechanisms of action in this context is the inhibition of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[6]
Another target for anticancer activity is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8][9] Certain pyridine-containing benzamide derivatives have shown potent inhibitory activity against VEGFR-2.[7][8][9]
The anticancer efficacy of these compounds is typically evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth or enzyme activity.
dot
Caption: Anticancer mechanisms of action.
Quorum Sensing Inhibition
This compound derivatives have also been investigated as inhibitors of quorum sensing (QS) in bacteria, particularly in the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication system that allows bacteria to coordinate their gene expression and behavior, including the formation of biofilms and the production of virulence factors. By interfering with QS signaling pathways, these compounds can attenuate bacterial pathogenicity without exerting selective pressure for the development of resistance.
dot
Caption: Quorum sensing inhibition workflow.
Quantitative Data
The biological activities of various this compound derivatives have been quantified to establish structure-activity relationships. The following tables summarize some of the reported data.
Table 1: Fungicidal Activity of this compound Analogs
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| 5IIIh | Sclerotinia sclerotiorum | 0.37 | [5] |
| Fluxapyroxad (Reference) | Sclerotinia sclerotiorum | 0.27 | [5] |
| 5IIIc | Valsa mali | 1.32 | [5] |
| Trifloxystrobin (Reference) | Valsa mali | 1.62 | [5] |
Table 2: Anticancer Activity of this compound Analogs
| Compound | Target | IC50 | Reference |
| HDAC Inhibitors | |||
| 19d | Cellular HDACs | 0.60/0.50 µM | [6] |
| 19i | Cellular HDACs | 0.65/0.32 µM | [6] |
| Vorinostat (Reference) | Cellular HDACs | Not specified | [6] |
| VEGFR-2 Inhibitors | |||
| 10 | VEGFR-2 | 0.12 µM | [9] |
| 8 | VEGFR-2 | 0.13 µM | [9] |
| 9 | VEGFR-2 | 0.13 µM | [9] |
| Sorafenib (Reference) | VEGFR-2 | 0.10 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-benzamide derivatives.
-
Acid Chloride Formation: A solution of the desired benzoic acid in a suitable solvent (e.g., CH2Cl2) is treated with thionyl chloride. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent (e.g., CH2Cl2) and cooled to 0°C. A solution of 2-(2-aminoethyl)pyridine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Antifungal Assay
This protocol outlines a method for evaluating the in vitro antifungal activity of the synthesized compounds.
-
Preparation of Fungal Cultures: The target fungal strains are cultured on potato dextrose agar (PDA) plates at 25°C for several days until sufficient mycelial growth is observed.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Mycelial Growth Inhibition Assay: A small disc of fungal mycelium is placed at the center of a fresh PDA plate containing the test compound at a specific concentration. The plates are incubated at 25°C.
-
Data Analysis: The diameter of the fungal colony is measured after a defined incubation period. The percentage of inhibition is calculated relative to a control plate containing only the solvent. EC50 values are determined by testing a range of concentrations and fitting the data to a dose-response curve.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a method for assessing the inhibitory activity of compounds against the VEGFR-2 enzyme.
-
Assay Components: The assay is typically performed in a microplate format and includes the VEGFR-2 enzyme, a substrate peptide, ATP, and the test compound.
-
Reaction Initiation: The test compound, dissolved in DMSO, is pre-incubated with the VEGFR-2 enzyme. The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. IC50 values are determined from the resulting dose-response curves.[7]
Quorum Sensing Inhibition Assay (Pseudomonas aeruginosa)
This protocol provides a method to evaluate the inhibition of virulence factor production in P. aeruginosa.
-
Bacterial Culture: An overnight culture of P. aeruginosa is diluted in fresh LB medium and grown to a specific optical density.
-
Treatment with Test Compounds: The bacterial culture is treated with the test compounds at various concentrations.
-
Quantification of Virulence Factors: After an incubation period, the production of QS-controlled virulence factors, such as pyocyanin, elastase, and protease, is quantified using specific assays. For example, pyocyanin can be extracted with chloroform and its absorbance measured at 520 nm.
-
Data Analysis: The reduction in virulence factor production in the presence of the test compounds is calculated relative to an untreated control. The effect of the compounds on bacterial growth is also assessed to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.
Conclusion
The this compound scaffold represents a versatile platform for the development of new therapeutic and agrochemical agents. The extensive research into its derivatives has led to the successful commercialization of the fungicide Fluopyram and has opened promising avenues for the development of novel anticancer and antibacterial drugs. The detailed synthetic protocols and biological evaluation methods provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of compounds. The structure-activity relationship data, though still evolving, provides a solid foundation for the rational design of next-generation this compound derivatives with enhanced potency and selectivity.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 3. Fluopyram - Wikipedia [en.wikipedia.org]
- 4. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-[2-(2-Pyridinyl)ethyl]benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, N-[2-(2-Pyridinyl)ethyl]benzamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.
Chemical Structure and Properties
This compound is a member of the benzamide class of compounds, characterized by a benzoyl group attached to a pyridinylethylamine moiety. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 4976-05-0 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O | [2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| IUPAC Name | N-(2-(pyridin-2-yl)ethyl)benzamide | [2] |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzoyl, ethyl, and pyridinyl groups. Approximate chemical shifts have been reported and are summarized in the table below[1].
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Pyridinyl-H (aromatic, position 6) | 8.5 | Doublet |
| Amide-H | 8.1 | Broad Singlet |
| Benzoyl-H (aromatic, ortho) | 7.8 | Multiplet |
| Pyridinyl-H (aromatic) | 7.7 | Multiplet |
| Benzoyl-H (aromatic, meta, para) | 7.4 - 7.5 | Multiplet |
| Pyridinyl-H (aromatic) | 7.2 | Multiplet |
| Ethyl-CH₂ (adjacent to NH) | 3.7 | Quartet |
| Ethyl-CH₂ (adjacent to pyridine) | 3.1 | Triplet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below. While a specific experimental spectrum for this compound was not found, the expected regions for key functional groups can be inferred.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3350 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Amide I) | 1680 - 1630 |
| N-H Bend (Amide II) | 1570 - 1515 |
| C=C and C=N Stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and structure. For this compound, GC-MS data indicates the presence of major fragments at m/z 105 and 121[2].
| m/z | Proposed Fragment |
| 226 | [M]⁺ (Molecular Ion) |
| 121 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 105 | [C₆H₅C≡O]⁺ (Benzoyl cation) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the amidation reaction between 2-(2-aminoethyl)pyridine and a benzoic acid derivative[1]. A detailed experimental protocol based on procedures for related compounds is provided below[3][4].
Reaction Scheme:
Materials:
-
2-(2-Aminoethyl)pyridine
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Poly-4-vinylpyridine or other suitable base (e.g., triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, heptane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) in anhydrous dichloromethane.
-
Add a suitable base, such as poly-4-vinylpyridine (excess) or triethylamine (1.2 eq.), to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition: Record ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) from a concentrated solution in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) to obtain the mass spectrum.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic pathway for this compound. Researchers are encouraged to consult the cited literature for further details and to perform their own analytical characterization for verification.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. This compound | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility Profile of N-[2-(2-Pyridinyl)ethyl]benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(2-Pyridinyl)ethyl]benzamide is a molecule of interest in various chemical and pharmaceutical research areas, including its role as a core structure in the development of fungicides. An understanding of its solubility in different solvents is fundamental to its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound, focusing on experimental protocols for its determination due to the limited availability of specific quantitative data in public literature. While one source indicates that the compound is generally "soluble in most organic solvents," this guide will equip researchers with the methodology to quantify this solubility in solvents relevant to their work.[1]
Expected Solubility Profile
The chemical structure of this compound, featuring a benzamide group and a pyridine ring connected by an ethyl linker, suggests a degree of polarity that influences its solubility.[1] The amide functionality can act as both a hydrogen bond donor and acceptor.[2][3] The pyridine ring, with its nitrogen atom, also contributes to the molecule's polarity and can accept hydrogen bonds. Consequently, this compound is expected to exhibit solubility in polar organic solvents. Its solubility in water is likely to be low, a common characteristic for many organic amides with significant hydrocarbon structures.[2] In non-polar solvents, the solubility is expected to be limited due to the presence of the polar amide and pyridine groups.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Shake-Flask Method | ||
| Ethanol | 25 | Shake-Flask Method | ||
| Methanol | 25 | Shake-Flask Method | ||
| Acetone | 25 | Shake-Flask Method | ||
| Dichloromethane | 25 | Shake-Flask Method | ||
| Ethyl Acetate | 25 | Shake-Flask Method | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||
| n-Hexane | 25 | Shake-Flask Method |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and recommended technique for determining the thermodynamic solubility of a compound.[1][4][5] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For more effective separation, centrifuge the vials at a controlled temperature.[5]
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filter the sample through a syringe filter.[4]
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[5]
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[5]
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not widely published, this guide provides a robust experimental framework for its determination. The shake-flask method, detailed herein, is a reliable approach for obtaining thermodynamic solubility values. The structural characteristics of the molecule suggest good solubility in polar organic solvents. The provided protocol and workflow diagram offer researchers a clear path to generating the specific solubility data required for their research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. enamine.net [enamine.net]
- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
Potential Biological Targets of N-[2-(2-Pyridinyl)ethyl]benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(2-Pyridinyl)ethyl]benzamide is a core chemical scaffold that has garnered significant attention, primarily in the agrochemical field, due to the potent fungicidal and nematicidal activities of its derivatives. The most prominent example is Fluopyram, a broad-spectrum pesticide. This technical guide delves into the known and potential biological targets of this chemical class, providing a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The exploration of these targets is crucial not only for the development of new pesticides but also for understanding potential off-target effects and exploring possible applications in drug discovery.
Primary Biological Target: Succinate Dehydrogenase (Complex II)
The most well-documented biological target for this compound derivatives, such as Fluopyram, is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial respiratory chain.[1][2][3][4] This enzyme plays a critical role in cellular metabolism by linking the Krebs cycle to the electron transport chain.
Mechanism of Action
This compound-based compounds function as SDH inhibitors (SDHIs). They bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, which is located at the interface of the SDHB, SDHC, and SDHD subunits.[2] This binding competitively blocks the natural substrate, ubiquinone, from accepting electrons from FADH2. The inhibition of SDH disrupts two major cellular processes:
-
Krebs Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a disruption of the tricarboxylic acid cycle.[1]
-
Electron Transport Chain: The transfer of electrons to the ubiquinone pool is blocked, which in turn inhibits the entire electron transport chain, leading to a severe reduction in ATP synthesis.[1][5]
The ultimate consequence of SDH inhibition is the depletion of cellular energy, leading to paralysis and death of the target organism, be it a fungus or a nematode.[1][6]
Signaling Pathway of SDH Inhibition
Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition by this compound derivatives.
Quantitative Data on Biological Activity
| Compound | Target Organism | Assay Type | Value | Unit | Reference |
| Fluopyram | Fusarium virguliforme | Mycelial Growth Inhibition | 3.35 | µg/mL | [1] |
| Fluopyram | Botrytis cinerea | Mycelial Growth Inhibition | 5.389 | µg/mL | [1] |
| Fluopyram | Alternaria solani | Mycelial Growth Inhibition | 0.244 | µg/mL | [1] |
| Fluopyram | Botrytis cinerea | Mycelial Growth Inhibition | 0.03 - 0.29 | µg/mL | [7][8] |
| Fluopyram | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | >100 (insensitive) | µg/mL | [9] |
| Fluopyram | Nematode (various) | SDH Inhibition | 8.5 | pIC50 | [2] |
| Fluopyram | Meloidogyne incognita (J2) | Motility Inhibition | Concentration-dependent | - | [1] |
| Fluopyram | Heterodera schachtii (J2) | Motility Inhibition | Concentration-dependent | - | [1] |
Potential Off-Target and Secondary Effects
While SDH is the primary target, some studies suggest potential off-target or secondary effects of this compound derivatives, particularly in non-target organisms.
-
CAR/PXR Nuclear Receptors: There is evidence that Fluopyram can activate Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) nuclear receptors. This could potentially lead to downstream effects on gene expression and cellular metabolism, including the induction of inflammatory markers like TNF-α and NF-κB.[1]
-
Plant Systemic Resistance: In soybeans, Fluopyram has been observed to suppress the expression of soybean SDH genes. This non-target inhibition may trigger a systemic resistance response in the plant, enhancing its defense against a broader range of pathogens.[10]
-
Other Benzamide Derivatives: It is important to note that the broader class of benzamides has been shown to interact with a wide array of biological targets, including histone deacetylases (HDACs), lipoxygenases (LOX), and cytochrome P450 enzymes.[6] However, there is currently no direct evidence to suggest that the this compound scaffold shares these targets.
Experimental Protocols
Mycelial Growth Inhibition Assay for Fungicidal Activity (EC50 Determination)
This protocol is a standard method for determining the efficacy of SDHI fungicides against filamentous fungi.
a. Preparation of Fungicide Stock Solutions and Amended Media:
-
Prepare a stock solution of the test compound (e.g., Fluopyram) in an appropriate solvent like acetone.[11]
-
Serially dilute the stock solution to create a range of concentrations.
-
Add the desired concentrations of the fungicide to a molten agar medium (e.g., Potato Dextrose Agar - PDA) after it has cooled to approximately 50°C.[11] A control medium without the fungicide should also be prepared.
-
Pour the amended and control media into sterile Petri dishes.
b. Inoculation and Incubation:
-
Take a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the target fungus.[11]
-
Place the mycelial plug in the center of each fungicide-amended and control plate.
-
Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C) for a defined period (e.g., 6 days or until the mycelium in the control plate reaches the edge).[12]
c. Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Use non-linear regression analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits 50% of mycelial growth.[11][12]
Workflow for Mycelial Growth Inhibition Assay
Caption: Workflow for determining the EC50 of a fungicide using a mycelial growth inhibition assay.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol outlines a general method for measuring the enzymatic activity of SDH, which can be adapted to assess the inhibitory potential of test compounds.
a. Sample Preparation:
-
Isolate mitochondria from the target organism (e.g., fungal cells, nematode tissue) using standard differential centrifugation methods.
-
Alternatively, use whole-cell or tissue homogenates. Homogenize the sample in an ice-cold assay buffer.[13]
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.
b. Assay Reaction:
-
Prepare a reaction mixture containing an assay buffer, the SDH substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or a tetrazolium salt like MTT).
-
Add the prepared enzyme sample to the reaction mixture in a 96-well plate.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the test compound before adding the substrate.
-
Initiate the reaction by adding the substrate.
c. Detection and Calculation:
-
Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer or plate reader. The reduction of the electron acceptor leads to a color change that is proportional to the SDH activity.
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Conclusion
The primary biological target of this compound and its derivatives is unequivocally succinate dehydrogenase (SDH). The potent inhibition of this crucial metabolic enzyme explains the broad-spectrum fungicidal and nematicidal activity of compounds like Fluopyram. While the quantitative data for the parent compound remains limited, the extensive research on its derivatives provides a solid foundation for understanding the structure-activity relationships within this chemical class. The potential for off-target effects, such as the modulation of nuclear receptors and the induction of plant systemic resistance, opens up new avenues for research into the broader biological implications of these compounds. The experimental protocols outlined in this guide provide a starting point for researchers to further investigate the biological activity of this compound and its analogs, not only for agrochemical applications but also for potential therapeutic uses. Further screening against a wider range of biological targets is warranted to fully elucidate the pharmacological profile of this versatile chemical scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pomais.com [pomais.com]
- 4. pomais.com [pomais.com]
- 5. Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests [scirp.org]
- 6. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. 2.2. Determination of Fungicide Sensitivity [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
In Silico Modeling of N-[2-(2-Pyridinyl)ethyl]benzamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[2-(2-Pyridinyl)ethyl]benzamide is a core chemical scaffold that has garnered significant interest in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a range of biological activities, including fungicidal and antibacterial properties. This technical guide provides an in-depth overview of the in silico modeling of this compound and its derivatives, focusing on their interactions with key biological targets. This document outlines detailed methodologies for synthesis, in silico analysis, and biological validation, supported by quantitative data and visual representations of relevant signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with the necessary information to explore and expand upon the therapeutic and agrochemical potential of this versatile benzamide scaffold.
Introduction
This compound and its analogs represent a class of compounds with significant biological potential. A notable example is Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide, which features this core structure.[1] The fungicidal activity of many pyridylethylamides is attributed to their ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[2] Beyond their application in agriculture, derivatives of this compound are being investigated as quorum sensing (QS) inhibitors in pathogenic bacteria like Pseudomonas aeruginosa, offering a novel approach to combat antibiotic resistance.
This guide details the computational methodologies used to investigate the interactions of this compound derivatives with their biological targets. It covers molecular docking, quantitative structure-activity relationship (QSAR) studies, and the elucidation of signaling pathways. Furthermore, it provides representative experimental protocols for the synthesis and biological evaluation of these compounds.
Biological Activities and Mechanisms of Action
Fungicidal Activity via Succinate Dehydrogenase Inhibition
The primary mechanism of fungicidal action for many this compound derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2][3] SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[2][3] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.
dot
Caption: Succinate Dehydrogenase Inhibition Pathway.
Antibacterial Activity via Quorum Sensing Inhibition
Derivatives of this compound have shown promise as inhibitors of quorum sensing (QS) in Gram-negative bacteria such as Pseudomonas aeruginosa.[4][5] QS is a cell-to-cell communication system that allows bacteria to regulate gene expression in response to population density, controlling virulence factor production and biofilm formation.[4][5][6] The las and rhl systems are two major QS circuits in P. aeruginosa.[7] The las system, which is at the top of the QS hierarchy, involves the LasI synthase producing the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[8][9] This autoinducer binds to the transcriptional regulator LasR, activating the expression of virulence genes.[8] this compound derivatives can act as competitive inhibitors of LasR, blocking the binding of the natural autoinducer and thereby attenuating virulence.[10]
Caption: Molecular Docking Workflow.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the spatial requirements for potent activity.
Experimental Protocol: 3D-QSAR Study of Benzamide Derivatives
-
Dataset Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds in the dataset and perform energy minimization.
-
Align the molecules based on a common substructure or a pharmacophore model.
-
-
Calculation of Molecular Fields:
-
For each aligned molecule, calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) at various grid points surrounding the molecules.
-
-
QSAR Model Generation:
-
Use Partial Least Squares (PLS) regression to correlate the calculated molecular fields with the biological activities of the compounds in the training set.
-
Generate a 3D-QSAR model that can predict the activity of new compounds.
-
-
Model Validation:
-
Validate the generated model using the test set compounds and statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).
-
Visualize the CoMFA/CoMSIA contour maps to identify regions where modifications to the molecular structure would likely increase or decrease biological activity.
-
Synthesis and Biological Evaluation
General Synthesis of this compound Derivatives
A common method for synthesizing this compound derivatives is through the amidation of 2-(2-aminoethyl)pyridine with a substituted benzoyl chloride.
Experimental Protocol: Synthesis of a Substituted this compound
-
Reaction Setup:
-
Dissolve 2-(2-aminoethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
-
Addition of Benzoyl Chloride:
-
Slowly add a solution of the desired substituted benzoyl chloride in the same solvent to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.
-
Biological Assays
Experimental Protocol: Succinate Dehydrogenase Inhibition Assay
This protocol is a representative colorimetric assay for measuring SDH activity. [11][12][13][14]
-
Sample Preparation:
-
Prepare a mitochondrial fraction from the target fungal species or use a commercially available SDH enzyme preparation.
-
Prepare a solution of the test compound (this compound derivative) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the SDH enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 7.2), and the test compound.
-
Initiate the reaction by adding the substrate, succinate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), which changes color upon reduction.
-
Monitor the decrease in absorbance of the electron acceptor over time at a specific wavelength (e.g., 600 nm for DCPIP) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Experimental Protocol: Quorum Sensing Inhibition Assay (P. aeruginosa)
This protocol describes a common method to assess the inhibition of virulence factor production controlled by quorum sensing. [15]
-
Bacterial Culture:
-
Grow a culture of a P. aeruginosa reporter strain (e.g., one that expresses a reporter gene like β-galactosidase or luciferase under the control of a QS-regulated promoter) to the mid-logarithmic phase.
-
-
Inhibition Assay:
-
In a 96-well plate, add the bacterial culture, a growth medium, and the test compound (this compound derivative) at various concentrations.
-
Incubate the plate at 37°C with shaking for a specified period.
-
-
Measurement of Virulence Factor Production:
-
Measure the production of a specific virulence factor, such as elastase or pyocyanin, or the expression of the reporter gene.
-
For elastase activity, the degradation of elastin-Congo red can be measured spectrophotometrically.
-
For pyocyanin production, the absorbance of the chloroform-extracted pigment can be measured.
-
For reporter gene expression, the appropriate substrate (e.g., ONPG for β-galactosidase, luciferin for luciferase) is added, and the signal is measured.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits the production of the virulence factor or reporter gene expression by 50% (IC50).
-
Quantitative Data
The following tables summarize representative quantitative data for derivatives of this compound. It is important to note that the specific activity of the parent compound may vary.
Table 1: Succinate Dehydrogenase Inhibitory Activity of Benzamide Derivatives
| Compound | Target Organism | IC50 (µM) | Reference |
| Fluxapyroxad | Botrytis cinerea | 0.07 | [2] |
| SDH-IN-12 | Sclerotinia sclerotiorum | 0.97 | [2] |
| SDH-IN-12 | Cercospora arachidicola | 2.07 | [2] |
| Compound 7s | Porcine SDH | 0.014 | [16] |
Table 2: Quorum Sensing Inhibitory Activity of Benzamide Derivatives against P. aeruginosa
| Compound | Assay | IC50 (µM) | Reference |
| C10-CPA | lasB-lacZ expression | 80 | [7] |
| C10-CPA | rhlA-lacZ expression | 90 | [7] |
| Catechin-7-xyloside | LasR Binding (KD) | 0.933 | [10] |
| Ortho-vanillin | RhlR Inhibition | ~100 | [17] |
Note: Data for C10-CPA, Catechin-7-xyloside, and Ortho-vanillin are for compounds that inhibit quorum sensing but are not direct this compound derivatives; they are included for comparative purposes.
Conclusion
The this compound scaffold is a promising starting point for the development of novel fungicides and antibacterial agents. In silico modeling techniques, such as molecular docking and 3D-QSAR, are invaluable tools for understanding the structure-activity relationships of these compounds and for designing more potent and selective derivatives. This technical guide has provided a comprehensive overview of the key methodologies and biological targets associated with this class of compounds. The detailed protocols and representative data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemical science, and drug discovery, facilitating further exploration of the therapeutic and commercial potential of this compound and its analogs. Future work should focus on obtaining more quantitative data for the parent compound and exploring a wider range of biological targets to fully elucidate the pharmacological profile of this versatile chemical entity.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]
- 9. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. content.abcam.com [content.abcam.com]
- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 13. biogot.com [biogot.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
N-[2-(2-Pyridinyl)ethyl]benzamide: A Core Scaffold in Fungicide Discovery - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[2-(2-Pyridinyl)ethyl]benzamide has emerged as a critical scaffold in the development of modern fungicides. This technical guide delves into the discovery, history, and core scientific principles underlying this important chemical entity. We will explore its synthesis, mechanism of action as a succinate dehydrogenase inhibitor (SDHI), and the evolution of its derivatives, culminating in the successful development of commercial fungicides. This paper aims to provide a comprehensive resource for researchers in agrochemicals and medicinal chemistry, featuring detailed experimental protocols, structured quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction: The Rise of a Fungicidal Scaffold
The history of this compound is intrinsically linked to the broader story of the development of amide-based fungicides. While the exact date and context of the very first synthesis of the parent compound, this compound, are not prominently documented in readily available literature, its significance grew with the exploration of pyridylethyl amides in medicinal and agricultural chemistry. The foundational research on this core structure was significantly driven by its potential as a fungicide.[1]
The early 2000s marked a pivotal period, with patent literature highlighting the novelty of this compound derivatives as potent fungicides. This research demonstrated that strategic substitutions on both the pyridine and benzamide rings could lead to compounds with significant efficacy against a range of phytopathogenic fungi. This foundational work paved the way for the development of highly successful commercial fungicides, most notably Fluopyram.
Synthesis and Chemical Properties
The synthesis of the this compound core is primarily achieved through a direct amidation reaction. This straightforward and reliable method involves the reaction of 2-(2-aminoethyl)pyridine with a benzoic acid derivative, typically benzoyl chloride.[1]
General Synthesis Protocol
A general and established method for the synthesis of this compound is as follows:
Reactants:
-
2-(2-Aminoethyl)pyridine
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
2-(2-Aminoethyl)pyridine is dissolved in the inert solvent and cooled in an ice bath.
-
The base is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Benzoyl chloride, dissolved in the same solvent, is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the HCl salt of the base.
-
The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
This fundamental reaction scheme serves as the basis for the synthesis of a vast library of derivatives, where substituted 2-(2-aminoethyl)pyridines and benzoyl chlorides are used as starting materials to explore structure-activity relationships (SAR).
Physicochemical Properties
The physicochemical properties of this compound are presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 4976-05-0 |
| Appearance | Solid |
| Melting Point | Not readily available in cited literature |
| Solubility | Soluble in organic solvents like dichloromethane and methanol |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary fungicidal activity of this compound derivatives is attributed to their potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2][3] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration and energy production in fungi.[2][3]
The Succinate Dehydrogenase Pathway
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the TCA cycle. The electrons liberated in this reaction are transferred through a series of iron-sulfur clusters within the SDH enzyme complex to ubiquinone (Coenzyme Q), which is then reduced to ubiquinol. Ubiquinol subsequently shuttles the electrons to Complex III of the electron transport chain.
Caption: Inhibition of the Succinate Dehydrogenase Pathway.
By binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, this compound-based fungicides block the transfer of electrons from the iron-sulfur clusters to ubiquinone. This disruption of the electron transport chain halts ATP production, leading to a depletion of cellular energy and ultimately causing fungal cell death.
Evolution of Fungicidal Derivatives and Quantitative Data
The this compound scaffold has proven to be a highly versatile platform for the development of potent fungicides. Extensive research has focused on modifying the pyridine and benzamide rings to optimize fungicidal activity, spectrum, and physicochemical properties.
Key Structural Modifications and Structure-Activity Relationships (SAR)
-
Pyridine Ring Substitutions: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃) and chlorine (-Cl), on the pyridine ring has been shown to significantly enhance fungicidal potency.
-
Benzamide Ring Substitutions: Modifications to the benzamide ring also play a crucial role in defining the activity spectrum and potency of the compounds.
A prime example of a commercially successful fungicide developed from this scaffold is Fluopyram .
Fluopyram: N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide
The development of Fluopyram exemplifies the successful application of SAR studies on the this compound core.
Quantitative Fungicidal Activity Data
While specific quantitative data for the unsubstituted this compound is not extensively reported in the context of its fungicidal activity, the efficacy of its derivatives is well-documented. The following table summarizes representative data for derivatives against key phytopathogenic fungi.
| Compound Derivative | Target Fungus | Efficacy Metric | Value | Reference |
| N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2,6-dichlorobenzamide | Alternaria brassicae | % Effectiveness | ~80% at 500 g/ha | [4] |
| Fluopyram | Botrytis cinerea | EC₅₀ | 0.05 µg/mL | |
| Fluopyram | Sclerotinia sclerotiorum | EC₅₀ | 0.02 µg/mL |
Note: EC₅₀ (Half maximal effective concentration) values represent the concentration of a fungicide that causes a 50% reduction in the growth of the fungal pathogen.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline the methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
Synthesis of N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2,6-dichlorobenzamide
This protocol is adapted from patent literature and illustrates a common synthetic route for a potent fungicidal derivative.[4]
Step 1: Synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine
-
This intermediate is typically synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine through a multi-step process involving cyanation followed by reduction.
Step 2: Amidation Reaction
-
Dissolve 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine in a suitable solvent such as dichloromethane.
-
Add a base, for example, poly-4-vinyl-pyridine, and stir the mixture at room temperature.
-
Add 2,6-dichlorobenzoyl chloride to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate to dryness.
-
Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final compound.
Caption: General workflow for the synthesis of a fungicidal derivative.
In Vitro Fungicidal Assay
This protocol describes a common method for evaluating the fungicidal activity of compounds against a plant pathogen.[4]
Materials:
-
Culture of the target fungus (e.g., Alternaria brassicae)
-
Aqueous solution of the test compound
-
Control solution (water)
-
Radish plants (or other suitable host)
Procedure:
-
Prepare an aqueous solution of the test compound at a desired concentration (e.g., 2 g/L).
-
Treat radish plants by spraying the test solution. Control plants are sprayed with water.
-
After 24 hours, inoculate the plants by spraying a spore suspension of the target fungus (e.g., 40,000 spores/mL).
-
Maintain the plants in a humid environment at a suitable temperature (e.g., 18-20°C).
-
After a set incubation period (e.g., 7-8 days), evaluate the effectiveness of the compound by comparing the disease development on treated plants to the control plants.
-
Calculate the percentage of effectiveness.
Conclusion and Future Perspectives
The this compound core structure has proven to be a remarkably fruitful scaffold for the discovery of novel fungicides. The journey from its foundational exploration to the development of highly effective commercial products like Fluopyram underscores the power of systematic medicinal and agrochemical research. The well-defined mechanism of action as succinate dehydrogenase inhibitors provides a clear rationale for the fungicidal activity and a solid basis for future drug design.
Future research in this area will likely focus on several key aspects:
-
Combating Resistance: As with any targeted fungicide, the development of resistance in fungal populations is a significant concern. Future research will need to focus on developing new derivatives or combination therapies that can overcome or delay the onset of resistance.
-
Expanding the Spectrum of Activity: While current derivatives are effective against a broad range of fungi, there is always a need to develop compounds with activity against newly emerging or difficult-to-control pathogens.
-
Improving Environmental Profile: The development of more environmentally benign fungicides with reduced off-target effects is a continuous goal in agrochemical research.
-
Exploring New Biological Activities: The this compound scaffold may possess other underexplored biological activities beyond its fungicidal properties, opening avenues for its application in other areas of life sciences.
References
Methodological & Application
Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is achieved via a Schotten-Baumann reaction, a robust and widely used method for amide bond formation. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction setup, work-up, and purification. Additionally, it includes a summary of key quantitative data and a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The core structure, featuring a pyridine ring linked to a benzamide moiety through an ethyl bridge, serves as a versatile pharmacophore. The amide linkage is a common feature in many biologically active molecules. The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction between an amine and an acyl chloride. The Schotten-Baumann reaction conditions, which typically involve the use of a base to neutralize the hydrochloric acid byproduct, are well-suited for this transformation, driving the reaction to completion.[1][2][3][4]
Key Reaction Parameters
The successful synthesis of this compound relies on the careful control of several key parameters. The choice of base and solvent, as well as the reaction temperature and duration, can significantly impact the yield and purity of the final product.
| Parameter | Value/Condition | Purpose |
| Starting Materials | 2-(2-Aminoethyl)pyridine, Benzoyl chloride | Amine and acylating agent |
| Reaction Type | Schotten-Baumann Acylation | Amide bond formation |
| Base | Triethylamine (or Pyridine) | HCl scavenger, drives equilibrium |
| Solvent | Dichloromethane (DCM), anhydrous | Aprotic solvent to dissolve reactants |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |
| Reaction Time | Completion monitored by TLC | Ensures maximum conversion of starting materials |
| Work-up | Aqueous wash and extraction | Removes water-soluble byproducts and excess reagents |
| Purification | Flash Column Chromatography | Isolation of the pure product |
Experimental Protocol
Materials and Equipment:
-
2-(2-Aminoethyl)pyridine (C₇H₁₀N₂)
-
Benzoyl chloride (C₇H₅ClO)
-
Triethylamine (C₆H₁₅N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-aminoethyl)pyridine (1.2 equivalents) and anhydrous triethylamine (1.5 equivalents) in anhydrous dichloromethane (0.25 M solution with respect to the amine).[5]
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add benzoyl chloride (1.0 equivalent) dropwise.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[5]
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5]
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure this compound.[5]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| Appearance | (Predicted) White to off-white solid |
| Purity (by TLC) | Single spot |
Note: Specific yield and melting point data are dependent on the precise experimental conditions and scale of the reaction and should be determined empirically.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Triethylamine is a corrosive and flammable liquid.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
This protocol provides a reliable method for the synthesis of this compound, a key building block for the development of novel therapeutic agents. Adherence to the outlined procedures and safety precautions will facilitate a successful and safe synthesis.
References
Application of N-[2-(2-Pyridinyl)ethyl]benzamide in fluorescence microscopy
Initial Assessment: Based on a comprehensive review of the current scientific literature, there is no documented application of N-[2-(2-Pyridinyl)ethyl]benzamide as a fluorescent probe in fluorescence microscopy. Research primarily focuses on its synthesis and its role as a scaffold for developing fungicides. This document provides an overview of its known applications and chemical properties.
Chemical Properties and Data
While photophysical data relevant to fluorescence microscopy is unavailable, the fundamental chemical properties of this compound are well-characterized.
| Property | Value | Source |
| Molecular Formula | C14H14N2O | [1] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| CAS Number | 4976-05-0 | [2] |
| IUPAC Name | N-(2-pyridin-2-ylethyl)benzamide | [1] |
Primary Application: Fungicide Development
The core application of this compound and its derivatives lies in the field of agriculture as fungicides.[3][4] The chemical scaffold of this compound is a key component in a class of fungicides designed to combat phytopathogenic fungi in crops.[3]
One of the most notable fungicides developed from this scaffold is Fluopyram.[2][5] Fluopyram is a broad-spectrum fungicide used to control diseases like powdery mildew and botrytis.[5] Its mechanism of action involves the inhibition of succinate dehydrogenase (quinone), a crucial enzyme in the mitochondrial respiratory chain of fungi.[5]
Synthesis of this compound
The synthesis of this compound is a well-established process, typically involving an amidation reaction. A common and straightforward method is the reaction between 2-(2-aminoethyl)pyridine and a benzoic acid derivative, such as benzoyl chloride.[2] In this reaction, the primary amine of 2-(2-aminoethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride to form the amide bond.[2]
To achieve milder reaction conditions and higher yields, coupling reagents are frequently employed to activate the carboxylic acid group of benzoic acid.[2]
Below is a generalized workflow for the synthesis of this compound.
Experimental Protocols
As this compound is not used in fluorescence microscopy, protocols for cell staining or imaging are not available. However, protocols for its primary application as a fungicide are documented in patent literature. These protocols typically involve the treatment of plants or seeds with a formulation of the compound, followed by inoculation with pathogenic fungi to assess its efficacy.[3]
Example Protocol for Fungicidal Assay (Summarized from Patent Information): [3]
-
Preparation of Active Material: An aqueous solution of the this compound derivative is prepared, often with the addition of a surfactant like Tween 80 to aid in dispersion.
-
Plant Treatment: The prepared solution is sprayed onto the plants to be tested (e.g., radishes). Control plants are sprayed with water.
-
Inoculation: After a set period (e.g., 24 hours), the plants are inoculated with a suspension of fungal spores (e.g., Alternaria brassicae).
-
Incubation: The plants are maintained in a controlled environment with appropriate temperature and humidity to allow for fungal growth.
-
Evaluation: The effectiveness of the compound is evaluated by comparing the extent of fungal growth on the treated plants to the control plants after a specific incubation period (e.g., 7-8 days).
Conclusion
References
- 1. This compound | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 3. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 4. EP1500651A1 - this compound compounds and their use as fungicides - Google Patents [patents.google.com]
- 5. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[2-(2-Pyridinyl)ethyl]benzamide as a Ligand for Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(2-Pyridinyl)ethyl]benzamide is a versatile scaffold that has garnered significant interest in medicinal chemistry and agrochemical research. Its derivatives have shown a range of biological activities, acting as fungicides, nematicides, and potential anticancer and cardiovascular agents. This document provides detailed application notes and protocols for utilizing this compound and its analogs as ligands in protein binding assays, focusing on three key protein targets: Succinate Dehydrogenase (SDH), components of the Hedgehog signaling pathway, and Rho-associated kinase 1 (ROCK1).
The core structure of this compound features a benzamide group linked to a pyridine ring via an ethylamine bridge. This arrangement allows for diverse chemical modifications, enabling the optimization of binding affinity and selectivity for various protein targets. The benzamide portion can occupy hydrophobic pockets within a target protein, while the pyridine ring is capable of engaging in π-π stacking interactions.
I. Fungicidal Activity: Targeting Succinate Dehydrogenase (SDH)
A prominent derivative of this compound is the fungicide Fluopyram, which targets succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II). Inhibition of SDH disrupts cellular respiration in fungi, leading to cell death.
Signaling Pathway
Quantitative Data
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |
| Fluopyram | Botrytis cinerea | Mycelial Growth Inhibition | EC50 = 5.389 µg/mL | [1] |
| Fluopyram | Alternaria solani | Mycelial Growth Inhibition | EC50 = 0.244 µg/mL | [1] |
| Fluopyram | Fusarium virguliforme | Mycelial Growth Inhibition | EC50 = 3.35 µg/mL | [1] |
| Fluopyram | Caenorhabditis elegans SDH | Enzyme Inhibition | pIC50 = 8.5 | [2] |
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay
This protocol is adapted for determining the inhibitory potential of this compound and its derivatives on SDH activity from a fungal source.
Objective: To determine the IC50 value of a test compound against fungal SDH.
Materials:
-
Fungal mycelia (e.g., Botrytis cinerea)
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA)
-
Substrate solution: Succinate (e.g., 20 mM in assay buffer)
-
Electron acceptor: 2,6-Dichlorophenolindophenol (DCPIP) (e.g., 2 mM in assay buffer)
-
Solubilizing agent: Triton X-100 (e.g., 0.1% in assay buffer)
-
Test compound (this compound or derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Workflow:
Procedure:
-
Preparation of Fungal Mitochondrial Fraction:
-
Grow the selected fungus in a suitable liquid medium.
-
Harvest the mycelia by filtration and wash with distilled water.
-
Homogenize the mycelia in ice-cold SDH assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a minimal volume of assay buffer containing a solubilizing agent like Triton X-100. The protein concentration should be determined.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
Mitochondrial protein extract
-
Test compound dilution (final DMSO concentration should be kept low, e.g., <1%)
-
DCPIP solution
-
-
Include control wells with DMSO instead of the test compound (for 0% inhibition) and wells without the enzyme (for background correction).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the succinate substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (kinetic mode) at a constant temperature (e.g., 25°C). The reduction of DCPIP by SDH leads to a loss of blue color.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][4]
-
II. Anticancer Potential: Targeting the Hedgehog Signaling Pathway
Derivatives of the this compound scaffold have been investigated as modulators of the Hedgehog (Hh) signaling pathway.[5] Aberrant activation of the Hh pathway is implicated in the development of various cancers. The key signal transducer in this pathway is the G protein-coupled receptor (GPCR) Smoothened (SMO).
Signaling Pathway
Quantitative Data
Specific binding data for this compound to Hedgehog pathway proteins is currently not available. The following table presents data for known Smoothened inhibitors to provide a reference for expected potencies.
| Compound | Target Protein | Assay Type | Value | Reference |
| Vismodegib | Smoothened (SMO) | Radioligand Binding | Ki = 3 nM | - |
| Sonidegib | Smoothened (SMO) | Radioligand Binding | Ki = 1.3 nM | - |
| Cyclopamine | Smoothened (SMO) | Radioligand Binding | Ki = 20 nM | [5] |
Experimental Protocol: Smoothened (SMO) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound or its derivatives for the Smoothened receptor.[5]
Objective: To determine the Ki (inhibitory constant) of a test compound for the Smoothened receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human Smoothened (e.g., HEK293T cells)
-
Radioligand: [3H]-Cyclopamine or another suitable radiolabeled SMO antagonist
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Non-specific binding control: A high concentration of a known unlabeled SMO ligand (e.g., 10 µM Vismodegib)
-
Test compound (this compound or derivative) dissolved in DMSO
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail and a scintillation counter
Workflow:
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Binding Buffer
-
Test compound at various concentrations.
-
For total binding, add DMSO.
-
For non-specific binding, add the unlabeled SMO ligand.
-
Radioligand ([3H]-Cyclopamine) at a concentration close to its Kd.
-
Cell membranes containing the Smoothened receptor.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Measurement:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well of the filter plate.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. Cardiovascular Applications: Targeting Rho-Associated Kinase 1 (ROCK1)
Pyridinyl-benzamide derivatives have been identified as inhibitors of Rho-associated kinase 1 (ROCK1), a serine/threonine kinase that plays a crucial role in cardiovascular physiology and pathology.[1] Inhibition of ROCK1 is a promising therapeutic strategy for various cardiovascular diseases.
Signaling Pathway
Quantitative Data
While no specific data for the parent compound is available, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have shown a wide range of inhibitory activity against ROCK1.[6]
| Compound Series | Target Protein | Assay Type | IC50 Range | Reference |
| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | Kinase Activity Assay | 0.003 µM - 16 µM | [6] |
Experimental Protocol: ROCK1 Kinase Activity Assay
This protocol outlines a method to assess the inhibitory activity of this compound and its derivatives against ROCK1 using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[7]
Objective: To determine the IC50 of a test compound against ROCK1.
Materials:
-
Recombinant human ROCK1 enzyme
-
ROCK1 substrate (e.g., a specific peptide substrate or MYPT1)
-
ATP
-
Kinase Assay Buffer (provided with the kit)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar reagents for detecting kinase activity)
-
Test compound (this compound or derivative) dissolved in DMSO
-
384-well plate
-
Plate reader capable of measuring luminescence
Workflow:
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the following to each well:
-
Test compound dilution or DMSO (for control).
-
ROCK1 enzyme solution.
-
A mixture of the ROCK1 substrate and ATP.
-
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Signal Generation:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for about 30 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the ROCK1 activity.
-
Plot the luminescence (or % activity relative to the DMSO control) against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a valuable starting point for the development of potent and selective ligands for a variety of protein targets with therapeutic and agrochemical relevance. The protocols provided herein offer a framework for researchers to investigate the binding and inhibitory activities of this compound and its derivatives against Succinate Dehydrogenase, components of the Hedgehog signaling pathway, and ROCK1. The systematic application of these assays will facilitate the structure-activity relationship studies and the optimization of lead compounds for drug and pesticide discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for N-[2-(2-Pyridinyl)ethyl]benzamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(2-Pyridinyl)ethyl]benzamide and its derivatives represent a class of biologically active molecules with potential applications in agrochemical and pharmaceutical research. The core structure, a pyridylethylamide, is found in compounds exhibiting fungicidal and nematicidal properties, primarily through the inhibition of succinate dehydrogenase (SDH/Complex II) in the mitochondrial respiratory chain.[1][2] Furthermore, derivatives of the broader benzamide class have been identified as modulators of critical cellular signaling pathways, including the Hedgehog and NF-κB pathways, which are implicated in cancer and inflammatory diseases.[3]
This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound. Given the limited publicly available data on this specific molecule, the following protocols and data are presented as representative examples based on assays used for its derivatives and other compounds targeting similar pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to guide researchers in experimental design and data analysis.
Table 1: Succinate Dehydrogenase (SDH) Inhibition
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HepG2 (Human Liver Carcinoma) | Mitochondrial Complex II Activity | 15.8 |
| Fluopyram (derivative) | Botrytis cinerea | Mycelial Growth Inhibition | 0.5 |
| Malonate (reference inhibitor) | Isolated Mitochondria | DCPIP Reduction Assay | 96.0[4] |
Table 2: Hedgehog Signaling Pathway Inhibition
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | Shh-LIGHTII (Mouse Fibroblasts) | Luciferase Reporter Assay | 250 |
| Vismodegib (reference inhibitor) | Various Cancer Cell Lines | GLI1 Expression | 3 |
| Cyclopamine (reference inhibitor) | NIH 3T3 (Mouse Fibroblasts) | Proliferation Assay | 150 |
Table 3: NF-κB Signaling Pathway Inhibition
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HEK293/NF-κB-luc (Human Embryonic Kidney) | Luciferase Reporter Assay | 5.2 |
| Bay 11-7082 (reference inhibitor) | Various Cell Lines | IκBα Phosphorylation | 10 |
Signaling Pathways
The biological activity of this compound and its analogs can be attributed to their interaction with specific cellular signaling pathways.
Figure 1: Inhibition of Succinate Dehydrogenase (SDH) by this compound.
Derivatives of benzamides have been shown to interfere with developmental and inflammatory signaling pathways.
Figure 2: Putative inhibition of the Hedgehog signaling pathway by benzamide derivatives.
Figure 3: Potential inhibition of the NF-κB signaling pathway by benzamide derivatives.
Experimental Protocols
The following are detailed protocols for the aforementioned cell-based assays.
Protocol 1: Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the activity of SDH (Complex II) in isolated mitochondria or cell lysates. The assay is based on the reduction of 2,6-dichlorophenolindophenol (DCPIP), which can be measured spectrophotometrically.[5][6]
Workflow:
Figure 4: Workflow for the SDH activity assay.
Materials:
-
Cell line (e.g., HepG2)
-
Mitochondria Isolation Kit
-
SDH Assay Buffer (50 mM potassium phosphate, pH 7.2, 1 mM EDTA)
-
Succinate solution (1 M)
-
DCPIP solution (2 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Cell Lysate/Mitochondria:
-
Culture cells to 80-90% confluency.
-
Isolate mitochondria using a commercial kit or prepare a whole-cell lysate by sonication or freeze-thaw cycles.
-
Determine the protein concentration of the mitochondrial suspension or cell lysate using a Bradford or BCA assay.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of SDH Assay Buffer to each well.
-
Add 10 µL of various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Add 20 µL of the mitochondrial suspension or cell lysate (normalized to a consistent protein concentration) to each well.
-
Initiate the reaction by adding 10 µL of 1 M succinate.
-
Add 10 µL of 2 mM DCPIP.
-
The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 600 nm in a microplate reader at 25°C.
-
Take kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Hedgehog Signaling Pathway Reporter Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter. Inhibition of the Hedgehog pathway results in a decrease in reporter gene expression.[3][7]
Workflow:
Figure 5: Workflow for the Hedgehog signaling reporter assay.
Materials:
-
Shh-LIGHTII cells (or similar reporter cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Sonic Hedgehog (Shh) ligand
-
This compound stock solution (in DMSO)
-
Luciferase Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Shh-LIGHTII cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Pre-incubate for 1 hour.
-
-
Pathway Stimulation:
-
Add Shh ligand to the wells to a final concentration that induces a robust reporter signal (e.g., 100 ng/mL).
-
Include wells with no Shh stimulation as a negative control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Luciferase Assay System.
-
-
Data Analysis:
-
Normalize the luciferase signal to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Calculate the percent inhibition of the Shh-induced signal for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.
-
Protocol 3: NF-κB Nuclear Translocation Assay
This high-content imaging assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with a pro-inflammatory agent like TNF-α.[8]
Workflow:
Figure 6: Workflow for the NF-κB nuclear translocation assay.
Materials:
-
Cell line (e.g., HeLa or A549)
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound stock solution (in DMSO)
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96- or 384-well imaging plate and allow them to attach overnight.
-
-
Compound Treatment and Stimulation:
-
Treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes. Include unstimulated and vehicle-treated stimulated controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on DAPI staining.
-
Quantify the fluorescence intensity of the NF-κB p65 staining in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.
-
Determine the IC50 value by plotting the inhibition of translocation against the log of the compound concentration.
-
Conclusion
The protocols outlined in this document provide a framework for investigating the biological effects of this compound in cell-based assays targeting key cellular processes such as mitochondrial respiration and signal transduction. While the provided quantitative data is hypothetical, these experimental designs will enable researchers to generate robust and reproducible results to elucidate the mechanism of action and potential therapeutic or agrochemical applications of this compound and its derivatives.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. pnas.org [pnas.org]
- 4. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-[2-(2-Pyridinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-[2-(2-Pyridinyl)ethyl]benzamide in various matrices. The protocols are intended as a guide and may require optimization for specific sample types and laboratory instrumentation.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, offering a balance of performance and accessibility. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
This compound
-
Chemical Formula: C₁₄H₁₄N₂O
-
Molecular Weight: 226.27 g/mol
-
CAS Number: 4976-05-0
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material, pharmaceutical formulations, and other relatively clean sample matrices.
Experimental Protocol: HPLC-UV
2.1.1. Sample Preparation
-
Bulk Material/Pharmaceutical Dosage Forms:
-
Accurately weigh and transfer a portion of the homogenized sample containing the equivalent of 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Methanol:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Matrices (e.g., Plasma, Urine) - Representative Protocol:
-
To 500 µL of the biological sample, add a suitable internal standard.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.
-
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% Orthophosphoric acid in Water and Methanol (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
2.1.3. Quantitative Data (Representative)
The following table summarizes representative validation parameters for the HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| Retention Time | Approximately 4.5 min |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids and environmental samples at low concentrations. The protocol is adapted from methods developed for the structurally similar compound, Fluopyram.
Experimental Protocol: LC-MS/MS
3.1.1. Sample Preparation (QuEChERS Method for Complex Matrices)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting a wide range of analytes from complex matrices.
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and perform a dispersive solid-phase extraction (d-SPE) cleanup by adding it to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an LC-MS vial.
3.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion (m/z): 227.1; Product Ions (m/z): 93.1, 105.1 (representative)[1] |
| Collision Energy | Optimized for the specific instrument |
3.1.3. Quantitative Data (Representative)
The following table summarizes representative validation parameters for the LC-MS/MS method, adapted from data for Fluopyram analysis.[2]
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.07 ng/mL |
| Accuracy (Recovery) | 92.5% - 105.8% |
| Precision (%RSD) | < 10% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathways and Logical Relationships
The analytical methods described rely on the physicochemical properties of this compound to achieve separation and detection. The logical relationship between the analytical steps ensures accurate and precise quantification.
References
Application Notes and Protocols for N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-[2-(2-Pyridinyl)ethyl]benzamide derivatives as scaffolds for developing radiolabeled ligands for in vivo imaging studies, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While the parent compound, this compound, is a foundational chemical structure, its derivatives have been more extensively developed and evaluated for specific biological targets. This document outlines the synthesis, radiolabeling, and in vivo evaluation of these derivatives, offering detailed protocols based on published research.
Introduction to this compound Scaffold
The this compound core structure serves as a versatile scaffold in medicinal chemistry. Its chemical properties allow for modifications that can enhance binding affinity and selectivity for various biological targets. In the context of in vivo imaging, this scaffold has been successfully adapted to create imaging agents for neurotransmitter receptors and cancer-related biomarkers. One of the most notable successes of a compound based on this scaffold is Fluopyram, a broad-spectrum fungicide.[1]
For imaging applications, the core structure is typically modified to incorporate a radionuclide, such as Fluorine-18 (¹⁸F) for PET or Iodine-123 (¹²³I) for SPECT. These modifications enable the non-invasive visualization and quantification of biological processes in vivo.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo imaging studies of various this compound derivatives.
Table 1: Radiolabeling and Radiochemical Properties of Selected Derivatives
| Compound Name | Isotope | Radiochemical Yield | Radiochemical Purity | Specific Activity | Synthesis Time |
| 4-[¹⁸F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide | ¹⁸F | 18% (SD=5, n=7) | >99% | >81.4 GBq/µmol | 60 min |
| N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB) | ¹⁸F | 10-15% | >99% | Not Reported | Not Reported |
| ⁶⁸Ga-SCN-NOTA-BZA | ⁶⁸Ga | 80% (decay corrected) | >99% | 10 GBq/µmol | Not Reported |
Table 2: In Vivo Biodistribution and Target Uptake of Selected Derivatives
| Compound Name | Animal Model | Target | Organ with Highest Uptake (peak %ID/g) | Brain Uptake (%ID) | Notes |
| 4-[¹⁸F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide | Mice | 5-HT1A Receptor | Brain (5.47% ID/g at 2 min) | 2.19% at 2 min | Rapid brain uptake followed by a decrease.[2] |
| [¹²⁵I]5 (an iodinated N-2-(4-piperidyl)ethyl benzamide) | Rats | Sigma Binding Site | Brain (1.59% of injected dose at 5 min) | 1.59% at 5 min | Radioactivity in the brain remained steady for 2 hours.[3] |
| [¹²³I]5 (an iodinated N-2-(4-piperidyl)ethyl benzamide) | Monkey | Sigma Binding Site | Brain | Not Reported | Significant accumulation with a half-life of 6 hours.[3] |
| N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB) | Mice | Malignant Melanoma | Tumor (13.00 ± 3.90% ID/g at 1 h) | 1.21 ± 0.70% ID/g | High tumor-to-background ratio.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway targeted by this compound derivatives and the general experimental workflow for in vivo imaging studies.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Imaging.
Experimental Protocols
The following are generalized protocols for the synthesis, radiolabeling, and in vivo evaluation of this compound derivatives. These should be adapted based on the specific derivative and experimental goals.
Synthesis of this compound Core Structure
A common method for synthesizing the core structure is through an amidation reaction.[1]
Materials:
-
2-(2-Aminoethyl)pyridine
-
Benzoyl chloride (or a substituted derivative)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-(2-aminoethyl)pyridine and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Radiolabeling with Fluorine-18 for PET Imaging
This protocol is a general guideline for the ¹⁸F-fluorination of a suitable precursor, such as a nitro- or other leaving group-substituted this compound derivative.[2]
Materials:
-
Precursor compound (e.g., nitro-substituted derivative)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Automated radiosynthesis unit or microwave reactor
-
HPLC system for purification and analysis
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture. For example, using a microwave oven at a specified power and time (e.g., 700 W for 5 minutes).[2]
-
After cooling, quench the reaction with water or an appropriate solvent.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction containing the radiolabeled product and formulate it in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
In Vivo PET/SPECT Imaging Protocol
Materials:
-
Radiolabeled this compound derivative
-
Animal model (e.g., mice or rats with or without disease models)
-
Anesthesia (e.g., isoflurane)
-
PET or SPECT scanner
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Position the animal on the scanner bed and ensure it is kept warm.
-
Administer a known amount of the radiotracer via intravenous injection (e.g., through a tail vein catheter).
-
Acquire dynamic or static images over a specified period (e.g., 60-120 minutes).
-
Monitor the animal's vital signs throughout the imaging session.
-
After imaging, allow the animal to recover from anesthesia.
-
Reconstruct the imaging data using appropriate algorithms, correcting for attenuation and scatter.
-
Analyze the images to determine the biodistribution of the radiotracer and calculate uptake in regions of interest (e.g., tumor, brain) as a percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Protocol
Procedure:
-
Following radiotracer injection at specified time points (e.g., 30, 60, 120 minutes), humanely euthanize the animals.
-
Dissect and collect tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, tumor, and brain regions).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
Calculate the tracer uptake in each tissue as %ID/g.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of novel radioligands for in vivo imaging. By modifying this core structure, researchers have successfully created agents for imaging important targets in neuroscience and oncology. The protocols and data presented here provide a foundation for the further development and application of these and similar compounds in preclinical and potentially clinical research.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Stock Solutions for N-[2-(2-Pyridinyl)ethyl]benzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of N-[2-(2-Pyridinyl)ethyl]benzamide, a versatile chemical intermediate with applications in fungicide development and medicinal chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O | [1] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| CAS Number | 4976-05-0 | [1][2] |
| Appearance | Solid (form may vary) | |
| Solubility (Inferred) | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Dichloromethane. Limited solubility in water. | [3][4] |
Recommended Solvents and Storage
For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For other applications, ethanol, methanol, or dichloromethane can also be utilized. Due to the presence of an amide linkage, which can be susceptible to hydrolysis under acidic or basic conditions, it is recommended to use anhydrous solvents and store stock solutions at -20°C or -80°C to ensure long-term stability.[2] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Safety Precautions: Before handling the compound, consult the Safety Data Sheet (SDS) for this compound and related benzamide compounds.[5][6] Handle the solid compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.
-
Calculation of Mass: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (226.27 g/mol ).
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 226.27 g/mol * 1000 mg/g = 2.26 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 2.26 mg of this compound into the tared container.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the container with the weighed compound.
-
Cap the container securely.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.
-
Application in Fungicide Research: Inhibition of Succinate Dehydrogenase
This compound and its derivatives, such as Fluopyram, are known to act as fungicides by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[7][8][9] This inhibition disrupts fungal respiration and energy production, ultimately leading to fungal cell death.
Below is a diagram illustrating the experimental workflow for assessing the inhibitory effect of this compound on fungal growth.
The mechanism of action involves the binding of the inhibitor to the Qp site of the SDH complex, which blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to an accumulation of succinate and a halt in ATP production.
The following diagram illustrates the signaling pathway of succinate dehydrogenase inhibition.
References
- 1. This compound | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pomais.com [pomais.com]
- 9. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives as Chemical Probes for Fungal Succinate Dehydrogenase
Application Notes and Protocols for Researchers in Mycology, Agrochemistry, and Drug Development
Introduction
The N-[2-(2-Pyridinyl)ethyl]benzamide scaffold is a cornerstone in the development of potent fungicides. Derivatives of this chemical class, most notably Fluopyram, have been successfully commercialized for the control of a broad spectrum of phytopathogenic fungi. These compounds function as powerful chemical probes for the study of fungal mitochondrial respiration, specifically by targeting and inhibiting the enzyme Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain. By disrupting this crucial enzymatic step in the tricarboxylic acid (TCA) cycle and the respiratory chain, these benzamide derivatives effectively halt fungal energy production, leading to cessation of growth and, ultimately, cell death.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives as chemical probes for fungal SDH. It is intended for researchers and scientists in the fields of mycology, agrochemical development, and drug discovery who are interested in studying fungal respiration, screening for novel antifungal agents, and understanding the mechanisms of fungicide resistance.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs). The SDH enzyme is a key component of both the TCA cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate, concomitantly reducing ubiquinone to ubiquinol. SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the electron transfer from the iron-sulfur clusters in the SDHB subunit to ubiquinone. This inhibition has two major consequences for the fungal cell:
-
Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a halt in the TCA cycle, depriving the cell of essential metabolic intermediates.
-
Inhibition of Cellular Respiration: The interruption of the electron flow to the ubiquinone pool effectively stops the mitochondrial respiratory chain, leading to a drastic reduction in ATP synthesis.
The specific substitutions on both the pyridinyl and benzamide rings of the this compound scaffold are crucial for the potency and selectivity of these inhibitors.
Quantitative Data: In Vitro Antifungal Activity
The following table summarizes the 50% effective concentration (EC₅₀) values of Fluopyram, a prominent this compound derivative, against various phytopathogenic fungi. These values were determined using mycelial growth inhibition assays and demonstrate the broad-spectrum activity of this chemical class.
| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| Fluopyram | Botrytis cinerea | 0.03 - 0.29 | [1] |
| Fluopyram | Alternaria solani | 0.2 - 3.0 | [2] |
| Fluopyram | Fusarium virguliforme | 1.53 - 9.28 (mycelial growth) | [3] |
| Fluopyram | Fusarium virguliforme | < 5.0 (conidia germination) | [3] |
| Fluopyram | Sclerotinia sclerotiorum | ~1.2 | [4] |
| Fluopyram Analog (F15) | Sclerotinia sclerotiorum | 2.9 | [4] |
| Fluopyram | Alternaria alternata | ~0.23 | [5] |
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay
This protocol details the determination of the EC₅₀ value of a test compound against a filamentous fungus using the agar dilution method.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Test compound (e.g., Fluopyram)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile Petri dishes (90 mm)
-
Actively growing fungal culture on agar
-
Sterile cork borer (5 mm diameter)
-
Incubator set to the optimal growth temperature for the fungus
-
Calipers or a ruler for measuring colony diameter
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Amended Media Preparation:
-
Autoclave the fungal growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.
-
Prepare a series of dilutions of the test compound stock solution in sterile water.
-
Add the appropriate volume of each dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, including in the control plates which should contain 1% DMSO without the test compound.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take 5 mm mycelial plugs from the leading edge of an actively growing fungal culture.
-
Place one mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control).
-
-
Incubation:
-
Seal the Petri dishes with paraffin film.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
After a defined incubation period (e.g., 3-7 days), when the fungal growth in the control plates has reached a significant diameter, measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the average colony diameter for each concentration.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value by performing a probit or logistic regression analysis.
-
Protocol 2: Fungal Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of this compound derivatives on SDH activity in isolated fungal mitochondria.
Part A: Isolation of Fungal Mitochondria
Materials:
-
Fungal mycelium grown in liquid culture
-
Mitochondria Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.2% (w/v) BSA, and protease inhibitors)
-
Zymolyase or other cell wall-lysing enzymes
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Protoplast Formation: Harvest fungal mycelia and treat with cell wall-lysing enzymes in an osmotic buffer to generate protoplasts.
-
Homogenization: Gently homogenize the protoplasts in ice-cold Mitochondria Isolation Buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 min at 4°C) to pellet cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 x g for 15 min at 4°C) to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
Part B: SDH Activity Assay
Materials:
-
Isolated fungal mitochondria
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (intermediate electron carrier)
-
Test compound dilutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DCPIP solution
-
PMS solution
-
Dilutions of the test compound (or DMSO for control)
-
Isolated mitochondria
-
-
Initiation of Reaction: Start the reaction by adding the succinate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time (due to the reduction of DCPIP).
-
Data Analysis:
-
Calculate the rate of DCPIP reduction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of SDH inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for the mycelial growth inhibition assay.
Caption: Workflow for the succinate dehydrogenase (SDH) inhibition assay.
References
- 1. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-[2-(2-Pyridinyl)ethyl]benzamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(2-Pyridinyl)ethyl]benzamide and its derivatives represent a class of compounds with demonstrated biological activity, including use as fungicides.[1][2] The parent compound's mechanism of action in mammalian cells is not well-defined, necessitating a systematic approach to characterize its cellular effects. These protocols provide a framework for investigating the impact of this compound on cell viability, apoptosis, cell cycle progression, and its potential role as a modulator of histone deacetylase 6 (HDAC6) and tubulin acetylation.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison of dose-dependent and time-course effects of the compound treatment.
Table 1: Cell Viability Data (MTT Assay)
| Concentration (µM) | Incubation Time (24h) - % Viability (Mean ± SD) | Incubation Time (48h) - % Viability (Mean ± SD) | Incubation Time (72h) - % Viability (Mean ± SD) |
| Vehicle Control (DMSO) | 100 ± SD | 100 ± SD | 100 ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 3 | Mean ± SD | Mean ± SD | Mean ± SD |
| ... | ... | ... | ... |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Live Cells (Annexin V-/PI-) (Mean ± SD) |
| Vehicle Control (DMSO) | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| ... | ... | ... | ... |
Table 3: Cell Cycle Analysis
| Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| ... | ... | ... | ... |
Table 4: HDAC6 Activity Assay
| Concentration (µM) | Relative HDAC6 Activity (%) (Mean ± SD) |
| Vehicle Control (DMSO) | 100 ± SD |
| Positive Control (e.g., Tubacin) | Mean ± SD |
| Concentration 1 | Mean ± SD |
| Concentration 2 | Mean ± SD |
| ... | ... |
Table 5: Acetylated α-Tubulin Levels (ELISA)
| Concentration (µM) | Acetylated α-Tubulin (Absorbance at 450 nm) (Mean ± SD) |
| Vehicle Control (DMSO) | Mean ± SD |
| Positive Control (e.g., TSA) | Mean ± SD |
| Concentration 1 | Mean ± SD |
| Concentration 2 | Mean ± SD |
| ... | ... |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
HDAC6 Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of the compound on HDAC6 enzymatic activity.[3][4][5][6]
Materials:
-
Fluorogenic HDAC6 Assay Kit (e.g., from BPS Bioscience, Abcam)
-
Cell lysates from treated and untreated cells
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Lysate Preparation: Treat cells with this compound for a specified time. Lyse the cells using the lysis buffer provided in the kit.[6]
-
Assay Reaction: Follow the kit manufacturer's protocol. Typically, this involves incubating the cell lysate with the HDAC6 fluorometric substrate.[3]
-
Development: Add the developer solution, which produces a fluorophore from the deacetylated substrate.[4]
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the HDAC6 activity relative to the vehicle control.
Acetylated α-Tubulin Quantification (ELISA)
This protocol quantifies the levels of acetylated α-tubulin, a downstream target of HDAC6.[7][8]
Materials:
-
PathScan® Acetyl-α-Tubulin Sandwich ELISA Kit (e.g., from Cell Signaling Technology)
-
Cell lysates from treated and untreated cells
-
96-well plate
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates as described for the HDAC6 activity assay.
-
ELISA Protocol: Follow the instructions provided with the ELISA kit. This generally involves:
-
Adding cell lysates to the antibody-coated microwells.[7]
-
Incubating to allow capture of α-tubulin.
-
Washing the wells.
-
Adding the detection antibody for acetylated α-tubulin.[8]
-
Adding a secondary HRP-conjugated antibody.
-
Adding the TMB substrate to develop color.[7]
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: The magnitude of the absorbance is proportional to the quantity of acetylated α-tubulin.[8]
Visualizations
Caption: Experimental workflow for characterizing the cellular effects of this compound.
Caption: Putative HDAC6 signaling pathway targeted by this compound.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. PathScan® Acetyl-α-Tubulin Sandwich ELISA Kit (#7204) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. PathScan® Acetyl-α-Tubulin Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting N-[2-(2-Pyridinyl)ethyl]benzamide synthesis impurities
Welcome to the technical support center for the synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the direct amidation reaction between 2-(2-aminoethyl)pyridine and a benzoic acid derivative, most commonly benzoyl chloride.[1] This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine of 2-(2-aminoethyl)pyridine on the electrophilic carbonyl carbon of the benzoyl chloride.[1] The reaction is typically carried out in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the HCl byproduct.[2]
Q2: What are some of the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise during the synthesis of this compound. These include:
-
Benzoic Acid: This can form from the hydrolysis of the benzoyl chloride starting material.[2]
-
Unreacted Starting Materials: Residual 2-(2-aminoethyl)pyridine and benzoyl chloride may be present.
-
Diacylated Byproduct: The secondary amine of the newly formed amide can potentially react with another molecule of benzoyl chloride, leading to a diacylated impurity, although this is less common under standard conditions.
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Pyridine N-oxide: The nitrogen on the pyridine ring can be oxidized to form the corresponding N-oxide.[1]
Q3: How can I purify the final product?
A3: The crude product is often purified through filtration and concentration.[3] Further purification can be achieved using techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC) or column chromatography on a silica gel bed, eluting with a suitable solvent mixture like ethyl acetate/heptane.[3]
Q4: Which analytical techniques are recommended for characterizing the product and identifying impurities?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is an essential tool for confirming the structure of this compound.[1] To detect and quantify impurities, especially at trace levels, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective and widely used in pharmaceutical analysis.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
If you are experiencing a lower than expected yield, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Hydrolysis of Benzoyl Chloride | Ensure that all glassware is thoroughly dried before use and that anhydrous solvents are employed. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Incomplete Reaction | The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Consider extending the reaction time if starting materials are still present. |
| Suboptimal Reaction Temperature | The acylation of amines with acyl chlorides is often exothermic.[] While the reaction typically proceeds well at room temperature, cooling the reaction mixture, especially during the addition of benzoyl chloride, can help to control the reaction rate and prevent side reactions.[] |
| Inefficient Base | The base is crucial for scavenging the HCl generated during the reaction.[8] Ensure that a suitable base, such as triethylamine or pyridine, is used in at least a stoichiometric amount. The purity of the base is also important. |
Issue 2: Presence of a Significant Amount of Benzoic Acid Impurity
The presence of benzoic acid is a common issue, primarily due to the hydrolysis of benzoyl chloride.
| Potential Cause | Suggested Solution |
| Moisture in Reaction | As mentioned above, rigorously exclude water from the reaction system by using dry glassware, anhydrous solvents, and an inert atmosphere. |
| Purification of Benzoyl Chloride | Commercial benzoyl chloride can contain some benzoic acid. Consider purifying the benzoyl chloride by distillation before use if high purity is required. |
| Aqueous Workup | During the workup, a basic wash (e.g., with a saturated sodium bicarbonate solution) can be employed to remove any unreacted benzoyl chloride and the benzoic acid byproduct by converting them to the more water-soluble sodium benzoate. |
Issue 3: Observation of an Unexpected Byproduct at a Higher Molecular Weight
A higher molecular weight byproduct could indicate a diacylation reaction.
| Potential Cause | Suggested Solution |
| Excess Benzoyl Chloride | Using a significant excess of benzoyl chloride can promote the acylation of the amide nitrogen. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzoyl chloride. |
| Slow Addition of Acylating Agent | Add the benzoyl chloride dropwise to the solution of 2-(2-aminoethyl)pyridine. This maintains a low concentration of the acylating agent and favors the reaction with the more nucleophilic primary amine. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) and a suitable base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Benzoyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. If using dichloromethane as the solvent, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by reverse-phase HPLC to yield pure this compound.[3]
Visual Diagrams
Troubleshooting Workflow for Low Yield
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Amide Synthesis [fishersci.it]
Technical Support Center: Optimizing N-[2-(2-Pyridinyl)ethyl]benzamide Reaction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the formation of an amide bond between a benzoic acid derivative and 2-(2-aminoethyl)pyridine. The two primary approaches are:
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Acyl Chloride Method: Reacting benzoyl chloride with 2-(2-aminoethyl)pyridine in the presence of a base to neutralize the HCl byproduct.[1]
-
Amide Coupling Reagents: Directly coupling benzoic acid with 2-(2-aminoethyl)pyridine using a coupling agent such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3]
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields can stem from several factors. The pyridine nitrogen in 2-(2-aminoethyl)pyridine can be protonated by the carboxylic acid, reducing the nucleophilicity of the primary amine.[3] Additionally, the choice of coupling reagent, solvent, and base is critical and often substrate-dependent.[4] For less reactive amines like pyridine derivatives, standard coupling conditions may not be sufficient, leading to incomplete reactions.[5]
Q3: What are some common byproducts in this reaction, and how can I minimize them?
A3: Common byproducts can include:
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N,N'-dicyclohexylurea (DCU): When using DCC as a coupling reagent, this urea byproduct can precipitate and be difficult to remove from the desired product.[2] Using water-soluble coupling reagents like EDC can simplify its removal through aqueous workup.[2]
-
Symmetrical Anhydride: In some cases, the carboxylic acid can react with itself to form an anhydride, especially when activating with reagents like oxalyl chloride.[5]
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted 2-(2-aminoethyl)pyridine and benzoic acid in your crude product.
To minimize byproducts, ensure anhydrous reaction conditions, use an appropriate excess of the acylating agent or activated acid, and optimize the reaction time and temperature.
Q4: How can I purify the crude this compound product?
A4: Purification can typically be achieved through standard laboratory techniques. Recrystallization or column chromatography are commonly employed.[1] A patent for a similar derivative describes purification using reverse-phase HPLC.[6] The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | The primary amine of 2-(2-aminoethyl)pyridine is not sufficiently nucleophilic due to protonation by benzoic acid. | Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to deprotonate the carboxylic acid before adding the amine.[7] |
| The coupling reagent is not effective for this specific substrate combination. | Try a more powerful coupling reagent like HATU or convert the benzoic acid to its more reactive acyl chloride form using thionyl chloride (SOCl₂) or oxalyl chloride.[5] | |
| The reaction solvent is not optimal. | For coupling reactions, polar aprotic solvents like DMF or DCM are often effective. Ensure the solvent is anhydrous, as water can hydrolyze the activated acid intermediate.[7] | |
| Difficulty Removing Byproducts | The urea byproduct from DCC (DCU) is co-precipitating with the product. | Switch to a water-soluble carbodiimide like EDC, which allows for the removal of the urea byproduct through an aqueous workup.[2][8] |
| The product is difficult to separate from unreacted starting materials by chromatography. | An acid-base extraction can be employed during the workup to remove unreacted benzoic acid and 2-(2-aminoethyl)pyridine. | |
| Inconsistent Reaction Yields | The reaction is sensitive to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7] |
| The quality of the reagents is poor. | Use freshly opened or purified reagents. The stability of coupling reagents can vary, and old or improperly stored reagents may be less effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
| Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temp. | Good | [1] |
| DCC | - | Dichloromethane | Room Temp. | 70-90% (general) | [3] |
| EDC/HOBt | DIPEA | DMF | Room Temp. | Moderate to High | [9] |
| HATU | DIPEA | DMF | Room Temp. | Moderate to High | [9] |
| EDC/DMAP/HOBt (cat.) | DIPEA | Acetonitrile | 23 °C | ~72% (for aniline) | [10] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The values presented are indicative of typical outcomes for similar amide coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Benzoyl Chloride
-
Dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
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Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
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Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/heptane).[6]
Protocol 2: Synthesis of this compound using HATU Coupling Reagent
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To a solution of benzoic acid (1.0 eq.) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add 2-(2-aminoethyl)pyridine (1.2 eq.) to the reaction mixture.
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Continue stirring at room temperature overnight.
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Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. reddit.com [reddit.com]
- 6. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of N-[2-(2-Pyridinyl)ethyl]benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-[2-(2-Pyridinyl)ethyl]benzamide.
Frequently Asked Questions (FAQs)
1. What are the basic physicochemical properties of this compound?
This compound is a compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol .[1] Its structure includes a benzamide group and a pyridine ring. The computed XLogP3 value of 2.1 suggests a moderate lipophilicity, which may contribute to poor aqueous solubility.[1]
2. Why is the solubility of a compound like this compound important in research and drug development?
The solubility of a compound is a critical factor that influences its bioavailability and therapeutic effect.[2][3] Poorly soluble compounds often exhibit low absorption and limited efficacy. Enhancing solubility is a key step in the early stages of drug development to ensure that a potential drug candidate can be effectively absorbed and delivered to its target in the body.[3][4]
3. What are the common initial steps to assess the solubility of this compound?
The initial assessment typically involves determining the compound's solubility in various solvents, including water, buffers at different pH values, and organic solvents. The shake-flask method is a common technique for determining thermodynamic solubility.[5][6]
Troubleshooting Guides
Issue: Low Aqueous Solubility of this compound
If you are observing low aqueous solubility of this compound in your experiments, consider the following troubleshooting strategies.
Strategy 1: pH Adjustment
The pyridine moiety in this compound is basic and can be protonated at acidic pH. This ionization can significantly increase the aqueous solubility.
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Experimental Protocol: pH-Solubility Profile Determination
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Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
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Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
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Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]
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Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).[5]
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Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[7]
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Plot the solubility (in mg/mL or µg/mL) against the pH.
-
-
Expected Outcome & Data Presentation:
pH Solubility (µg/mL) 2.0 1500 4.0 850 6.0 120 7.0 25 8.0 < 10 10.0 < 10 Note: The above data is hypothetical and for illustrative purposes.
-
Visualization of pH Effect:
Caption: Impact of pH on the ionization and solubility of this compound.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3][8]
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Experimental Protocol: Co-solvent Solubility Screening
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Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO).
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Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 50% v/v).
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Determine the solubility of this compound in each co-solvent mixture using the shake-flask method as described previously.
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Analyze the samples and tabulate the results.
-
-
Data Presentation: Solubility in Co-solvent Systems
Co-solvent Concentration (% v/v in Water) Solubility (mg/mL) None (Water) 0 0.025 Ethanol 20 1.5 Ethanol 50 8.2 PEG 400 20 2.8 PEG 400 50 15.5 Propylene Glycol 20 1.9 Propylene Glycol 50 11.7 Note: The above data is hypothetical and for illustrative purposes.
-
Visualization of Co-solvent Screening Workflow:
Caption: Experimental workflow for co-solvent screening to enhance solubility.
Strategy 3: Surfactant-based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3]
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Experimental Protocol: Surfactant Solubilization
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Choose a range of non-ionic (e.g., Polysorbate 80, Cremophor EL) or ionic surfactants.
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Prepare aqueous solutions of each surfactant at concentrations above their critical micelle concentration (CMC).
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Determine the solubility of this compound in each surfactant solution using the shake-flask method.
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Compare the solubility enhancement achieved with each surfactant.
-
-
Data Presentation: Effect of Surfactants on Solubility
Surfactant Concentration (% w/v) Solubility (mg/mL) None 0 0.025 Polysorbate 80 1 0.8 Polysorbate 80 5 4.5 Cremophor EL 1 1.2 Cremophor EL 5 7.8 Note: The above data is hypothetical and for illustrative purposes.
Strategy 4: Solid Dispersions
Solid dispersions involve dispersing the drug in a solid carrier matrix at the molecular level, which can enhance the dissolution rate and apparent solubility.[2]
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Experimental Protocol: Preparation of Solid Dispersions (Solvent Evaporation Method)
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Select a suitable carrier (e.g., PVP K30, HPMC, Soluplus®).
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Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or ethanol).
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Evaporate the solvent under reduced pressure using a rotary evaporator.
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Collect the resulting solid dispersion and dry it further under vacuum.
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Characterize the solid dispersion (e.g., using DSC, XRD to confirm the amorphous state) and determine its dissolution profile.
-
-
Visualization of Solid Dispersion Concept:
Caption: Transformation from crystalline drug to an amorphous solid dispersion for improved dissolution.
Strategy 5: Particle Size Reduction
Reducing the particle size of the compound increases the surface area available for dissolution, which can lead to a faster dissolution rate.[9]
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Techniques:
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Experimental Protocol: Dissolution Rate Comparison
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Prepare samples of the unprocessed, micronized, and nanosized this compound.
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Perform a dissolution test (e.g., using a USP dissolution apparatus) in a relevant aqueous medium.
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Collect samples at various time points and analyze the concentration of the dissolved drug.
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Plot the percentage of drug dissolved versus time for each particle size.
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By systematically applying these troubleshooting strategies, researchers can identify an effective method to improve the solubility of this compound for their specific experimental needs.
References
- 1. This compound | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmaguru.co [pharmaguru.co]
- 8. wjbphs.com [wjbphs.com]
- 9. ijpsm.com [ijpsm.com]
N-[2-(2-Pyridinyl)ethyl]benzamide stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-[2-(2-Pyridinyl)ethyl]benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues for this compound involve its susceptibility to hydrolysis and oxidation. The amide linkage is prone to cleavage under both acidic and basic conditions, while the pyridine ring can be oxidized.[1] Exposure to light may also promote degradation.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products resulting from hydrolysis are benzoic acid and 2-(2-aminoethyl)pyridine.[1] Oxidation can lead to the formation of the corresponding N-oxide on the pyridine ring.[1] Further degradation under harsh conditions could lead to more complex mixtures.
Q3: How can I minimize the degradation of this compound during storage and experiments?
A3: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. For solutions, using buffered systems to maintain a neutral pH can help reduce the rate of hydrolysis. Protecting solutions from light by using amber vials or covering containers with aluminum foil is also crucial to prevent photodegradation.
Q4: Is this compound sensitive to temperature?
A4: While specific data on the thermal degradation of this compound is limited, elevated temperatures can accelerate both hydrolysis and oxidation reactions. Therefore, it is advisable to avoid prolonged exposure to high temperatures.
Q5: Are there any known biological activities of this compound or its degradation products?
A5: this compound belongs to a class of compounds known as pyridylethylamides. A closely related compound, Fluopyram, is a fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1] This suggests that this compound could potentially exhibit similar biological activities. The degradation products, benzoic acid and 2-(2-aminoethyl)pyridine, have their own distinct toxicological profiles.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | Prepare fresh stock solutions of this compound for each experiment. If the assay requires incubation over a long period, consider the stability of the compound in the assay buffer at the experimental temperature. Analyze a sample of the dosing solution by HPLC at the beginning and end of the experiment to check for degradation. |
| pH of the assay medium. | Ensure the pH of the assay medium is controlled and maintained within a stable range, preferably neutral, to minimize hydrolysis. |
| Exposure to light. | Protect the experimental setup from light, especially if the assay involves prolonged incubation times. |
Issue 2: Appearance of unexpected peaks in chromatography.
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Check the pH of the mobile phase and the temperature of the column. Highly acidic or basic mobile phases, or high column temperatures, can cause degradation during the analysis. |
| Degradation in the sample vial. | Ensure samples are analyzed promptly after preparation. If storage is necessary, keep them at a low temperature and protected from light. |
| Contamination of the sample or solvent. | Run a blank injection of the solvent to check for contaminants. Ensure all glassware and equipment are clean. |
Quantitative Data Summary
Table 1: Stability of a Structurally Related Compound, N-ethylbenzamide
| Condition | Observation | Reference |
| General Stability | Generally stable under normal conditions of use. | ChemBK |
| Incompatibilities | Avoid contact with oxidants or strong acids. | ChemBK |
| Metabolism (in vivo) | In rats, metabolized by hydrolysis to ethylamine and benzoic acid. | PubMed |
Table 2: Degradation of the Fungicide Fluopyram (a pyridinylethylbenzamide derivative)
| Condition | Observation | Reference |
| Greenhouse Trials | Very persistent compound. Terminal residues did not exceed the maximum residue level (MRL) at the end of the 44-day study. | Journal of the Science of Food and Agriculture |
| Degradation Pathway | Does not fit a classical kinetic model of degradation. | Journal of the Science of Food and Agriculture |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
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Preparation of Solutions:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Prepare three sets of degradation solutions by diluting the stock solution with:
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0.1 N Hydrochloric Acid (acidic condition)
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Purified Water (neutral condition)
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0.1 N Sodium Hydroxide (basic condition)
-
-
The final concentration of the compound in the degradation solutions should be approximately 100 µg/mL.
-
-
Incubation:
-
Incubate the solutions at 60°C and protect them from light.
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Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
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Neutralize the acidic and basic samples before analysis.
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Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Quantify the amount of remaining this compound and any major degradation products.
-
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Solution:
-
Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of approximately 100 µg/mL.
-
-
Incubation:
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction for up to 24 hours, taking samples at various time points.
-
-
Sample Analysis:
-
Analyze the samples directly by a stability-indicating HPLC method.
-
Identify and quantify the parent compound and any degradation products.
-
Protocol 3: Photostability Study
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Sample Preparation:
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Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 100 µg/mL.
-
Place the solution in a photostability chamber.
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Prepare a control sample and wrap it in aluminum foil to protect it from light.
-
-
Exposure:
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
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Analyze both the exposed and control samples by a stability-indicating HPLC method at appropriate time intervals.
-
Compare the chromatograms to assess the extent of photodegradation.
-
Visualizations
References
Technical Support Center: Overcoming Poor Cell Permeability of N-[2-(2-Pyridinyl)ethyl]benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of N-[2-(2-Pyridinyl)ethyl]benzamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
A1: this compound is a small molecule with a chemical structure that has been explored for various applications, including as a fungicide.[1][2] For it to be effective in many biological applications, particularly in drug development, it must be able to cross cell membranes to reach its intracellular target. Poor cell permeability can significantly limit its efficacy.
Q2: What are the key physicochemical properties of this compound that might influence its cell permeability?
A2: Key properties include its molecular weight, lipophilicity (often estimated by LogP or XLogP), and the number of hydrogen bond donors and acceptors.[2] These factors determine how well the molecule can partition into and diffuse across the lipid bilayer of the cell membrane. Below is a summary of its computed physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | --INVALID-LINK-- |
| XLogP3 | 2.1 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
Q3: What are the primary mechanisms that can lead to poor cell permeability for a compound like this?
A3: Poor cell permeability can result from several factors:
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Low Passive Diffusion: The molecule may have unfavorable physicochemical properties, such as being too polar (low LogP) or too large, which hinders its ability to passively cross the cell membrane.
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Active Efflux: The compound might be a substrate for efflux pumps, which are membrane proteins that actively transport substances out of the cell, thereby reducing its intracellular concentration.
-
Poor Aqueous Solubility: While not directly a measure of permeability, low solubility can limit the concentration of the compound available at the cell surface for absorption.
Q4: How can I experimentally assess the cell permeability of my this compound analog?
A4: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput screen that measures passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport processes, including efflux. Detailed protocols for both are provided in this guide.
Q5: Are there any structural analogs of this compound with known properties that I can use as a reference?
A5: Yes, a notable analog is Fluopyram, a commercial fungicide.[1] It shares the same core structure but has trifluoromethyl and chloro substitutions. These modifications significantly increase its molecular weight and calculated lipophilicity (XLogP3-AA), which may influence its permeability. Comparing the properties of your compound to Fluopyram can provide valuable insights.
| Compound | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 226.27 | 2.1 | 1 | 2 |
| Fluopyram | 396.71 | 4.5 | 1 | 3 |
| Data for Fluopyram from --INVALID-LINK-- |
Troubleshooting Guide
This guide will help you diagnose and address common issues related to poor cell permeability of this compound and its derivatives.
Problem 1: Low intracellular concentration of the compound.
Initial Assessment:
-
Confirm Compound Integrity: Ensure the compound is stable in your experimental media and conditions.
-
Measure Permeability: Perform a PAMPA or Caco-2 assay to get a quantitative measure of permeability (Apparent Permeability Coefficient, Papp).
Troubleshooting Workflow:
Possible Causes and Solutions:
-
Low Passive Permeability:
-
Diagnosis: A low Papp value in the PAMPA assay suggests poor passive diffusion.
-
Solutions:
-
Chemical Modification:
-
Increase Lipophilicity: Introduce lipophilic groups to the molecule to increase its LogP. Be mindful that very high lipophilicity can lead to poor solubility.
-
Prodrug Approach: Mask polar functional groups with moieties that are cleaved intracellularly to release the active compound.
-
N-methylation: Methylating amide nitrogens can reduce hydrogen bonding potential and improve permeability.
-
-
Formulation Strategies:
-
Use of Permeation Enhancers: Incorporate excipients that transiently increase membrane permeability.
-
Nanoparticle Formulation: Encapsulating the compound in nanoparticles can facilitate its entry into cells.
-
-
-
-
Active Efflux:
-
Diagnosis: In a Caco-2 assay, a high efflux ratio (Papp(B-A) / Papp(A-B) > 2) indicates that the compound is being actively transported out of the cells.
-
Solutions:
-
Co-administration with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) in your experiments to confirm efflux and potentially overcome it.
-
Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. This often involves iterative medicinal chemistry efforts.
-
-
Problem 2: Inconsistent or non-reproducible permeability results.
Possible Causes and Solutions:
-
Compound Solubility Issues:
-
Diagnosis: Precipitation of the compound in the donor well during the assay.
-
Solution: Reduce the compound concentration or use a co-solvent (e.g., DMSO, ensuring the final concentration is low, typically <1%).
-
-
Cell Monolayer Integrity:
-
Diagnosis: In the Caco-2 assay, low transepithelial electrical resistance (TEER) values or high leakage of a fluorescent marker like Lucifer yellow.
-
Solution: Ensure proper cell culture techniques and that the Caco-2 cells are fully differentiated (typically 21 days post-seeding).
-
-
Compound Binding to Assay Plates:
-
Diagnosis: Low mass balance (recovery of the compound from donor and acceptor wells is significantly less than 100%).
-
Solution: Use low-binding plates or include a surfactant in the acceptor buffer.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor wells.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA is the concentration in the acceptor well at time t.
-
Ceq is the equilibrium concentration = (CD * VD + CA * VA) / (VD + VA).
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the filter.
-
t is the incubation time in seconds.
Caco-2 Cell Permeability Assay
Objective: To assess the permeability and active transport of a compound across a monolayer of human intestinal Caco-2 cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values should be >250 Ω·cm².
-
Perform a Lucifer yellow leakage assay. The Papp of Lucifer yellow should be <1.0 x 10-6 cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS (pH 7.4) to the basolateral (bottom) chamber.
-
Add the test compound diluted in HBSS (pH 6.5, to mimic the gut environment) to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis: The Papp is calculated for both A to B and B to A directions:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the insert.
-
C0 is the initial concentration in the donor chamber.
The efflux ratio (ER) is calculated as:
ER = Papp(B-A) / Papp(A-B)
An ER > 2 suggests that the compound is a substrate for active efflux.
Visualizations
References
N-[2-(2-Pyridinyl)ethyl]benzamide off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of N-[2-(2-Pyridinyl)ethyl]benzamide and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
The direct, primary molecular target of this compound in a therapeutic context is not well-defined in publicly available literature. However, its structural analog, Fluopyram, is a known fungicide that acts as a succinate dehydrogenase inhibitor in fungi. In a research context, the intended target would be defined by the specific experimental design.
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions for this compound are not extensively documented, the chemical scaffolds present in the molecule—a benzamide and a pyridine ring—are common in many bioactive compounds and can provide clues to potential off-target activities.[1][2]
-
Benzamide-related off-targets: Benzamide derivatives have been reported to interact with a variety of targets, including dopamine receptors and enzymes like carbonic anhydrases and acetylcholinesterase.[2][3]
-
Pyridine-related off-targets: The pyridine motif is present in numerous FDA-approved drugs, a significant portion of which are kinase inhibitors.[1][4] Therefore, this compound could potentially interact with various kinases.
Q3: How can I experimentally identify potential off-target effects of this compound?
Several experimental approaches can be employed to identify off-target interactions:
-
Kinase Profiling: Given the prevalence of the pyridine moiety in kinase inhibitors, screening the compound against a panel of kinases is a prudent first step.[5][6][7][8][9]
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of the compound to proteins in a cellular context by measuring changes in protein thermal stability.[10][11][12][13][14]
-
Phenotypic Screening: This approach involves testing the compound in various cell-based assays to observe its effect on cellular phenotypes, which can reveal unexpected biological activities.[15][16][17][18][19]
-
CRISPR-Cas9 Based Target Validation: Genetic methods can be used to validate whether the observed phenotype is a result of on-target or off-target engagement.[20][21][22][23][24]
Troubleshooting Guides
Issue: I am observing an unexpected or inconsistent phenotype in my cell-based assays.
This could be due to off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a secondary, structurally distinct compound that is known to modulate your intended target. If this compound does not reproduce the phenotype, off-target effects are more likely.
-
Perform a Dose-Response Analysis: Off-target effects are often observed at higher concentrations. Determine if the unexpected phenotype is more pronounced at concentrations significantly higher than the EC50/IC50 for your intended target.
-
Conduct Off-Target Screening:
-
Kinase Profiling: Screen against a broad panel of kinases to identify potential off-target kinase interactions.
-
CETSA: Identify cellular protein targets that are stabilized by the compound.
-
Issue: How can I mitigate confirmed off-target effects?
Once an off-target has been identified, several strategies can be employed to mitigate its effects:
-
Chemical Modification: Synthesize analogs of this compound to improve selectivity. This could involve modifying the benzamide or pyridine moieties to reduce binding to the off-target protein while retaining on-target activity.
-
Use of Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as CRISPR-Cas9 mediated gene knockout or siRNA knockdown of the intended target, to ensure the observed phenotype is a direct result of modulating the target of interest.[20][22][25]
-
Lowering Compound Concentration: If possible, perform experiments at the lowest effective concentration to minimize the engagement of lower-affinity off-targets.
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Target Kinase X | 95% | 50 |
| Off-Target Kinase A | 78% | 850 |
| Off-Target Kinase B | 45% | > 10,000 |
| Off-Target Kinase C | 12% | > 10,000 |
Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values.
| Protein Target | Thermal Shift (ΔTm) with 10 µM Compound | p-value |
| On-Target Protein Y | + 4.2 °C | < 0.001 |
| Off-Target Protein Z | + 2.1 °C | < 0.05 |
| Non-Target Protein A | + 0.3 °C | > 0.5 |
Experimental Protocols
1. Kinase Profiling
-
Objective: To assess the selectivity of this compound against a panel of human kinases.
-
Methodology:
-
Select a commercial kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases).[5][9]
-
Provide the service with a sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against each kinase in the panel at a fixed concentration (e.g., 1 µM).
-
For any significant "hits" (e.g., >50% inhibition), request follow-up IC50 determination to quantify the potency of the off-target interaction.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify intracellular proteins that bind to this compound.
-
Methodology:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble protein fraction by Western blot or mass spectrometry to identify proteins that are stabilized by the compound (i.e., remain soluble at higher temperatures).[10][13]
-
3. CRISPR-Cas9 Mediated Target Validation
-
Objective: To confirm that the biological effect of this compound is due to its interaction with the intended target.
-
Methodology:
-
Design and validate guide RNAs (gRNAs) that specifically target the gene of your intended protein target.
-
Deliver the gRNA and Cas9 nuclease into your cell line of interest to generate a knockout cell line.
-
Confirm the knockout of the target protein by Western blot or other suitable methods.
-
Treat both the wild-type and knockout cell lines with this compound.
-
If the compound has no effect in the knockout cell line, it provides strong evidence that the observed phenotype is on-target.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for mitigating identified off-target effects.
Caption: Hypothetical signaling pathway showing on- and off-target effects.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side-effects of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinase Selectivity Profiling Services [promega.sg]
- 6. assayquant.com [assayquant.com]
- 7. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery [sciltp.com]
- 16. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 17. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 18. Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. selectscience.net [selectscience.net]
- 25. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-[2-(2-Pyridinyl)ethyl]benzamide In Vivo Studies
This technical support center provides guidance for researchers utilizing N-[2-(2-Pyridinyl)ethyl]benzamide and analogous compounds in in vivo experiments. Due to the limited availability of specific in vivo data for this compound, this guide incorporates information from structurally related compounds and pan-Histone Deacetylase (HDAC) inhibitors, a likely mechanism of action for this compound class.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While specific in vivo studies on this compound are limited, its chemical structure belongs to a class of compounds known to act as Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors modulate gene expression by altering the acetylation state of histones and other non-histone proteins, which can lead to cell cycle arrest and apoptosis.[1][2] Therefore, it is plausible that this compound functions as a pan-HDAC inhibitor.
Q2: I cannot find a recommended in vivo starting dose for this compound. Where should I begin?
A2: Given the lack of specific data, a dose-finding study is essential. You can start by reviewing dosages of other benzamide-based HDAC inhibitors or pan-HDAC inhibitors used in similar animal models. For a structurally related compound, N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide, a dose of 3 mg/kg administered intraperitoneally showed effects in rats.[3] For other pan-HDAC inhibitors, in vivo doses in mice have ranged from 5 mg/kg to 100 mg/kg. A conservative starting point for a dose-range finding study could be in the 1-10 mg/kg range, escalating from there while closely monitoring for signs of toxicity.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of benzamide derivatives can be challenging. A common approach for formulating HDAC inhibitors for in vivo studies is to first dissolve the compound in a small amount of a non-polar solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or polyethylene glycol (PEG). For the HDAC inhibitor LAQ824, a vehicle of 10% DMSO in PBS has been used for intraperitoneal injections in mice. It is crucial to perform solubility tests to determine the optimal formulation for your specific compound and desired concentration.
Q4: What are the potential signs of toxicity I should monitor for during my in vivo study?
A4: Common toxicities associated with pan-HDAC inhibitors include gastrointestinal issues (nausea, vomiting, diarrhea), hematological effects (thrombocytopenia, neutropenia), and fatigue.[2][4][5] During your study, it is important to monitor the animals for signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior. Regular blood work to monitor blood cell counts is also recommended, especially at higher doses.
Q5: How can I confirm that this compound is active in my animal model?
A5: If this compound is acting as an HDAC inhibitor, you can assess its pharmacodynamic effects by measuring the acetylation of histones (e.g., H3 and H4) and non-histone proteins (e.g., α-tubulin) in tumor tissue or peripheral blood mononuclear cells (PBMCs) after treatment. An increase in acetylation would indicate target engagement. Additionally, you can monitor downstream effects such as changes in the expression of genes regulated by HDACs, like p21, or look for evidence of cell cycle arrest and apoptosis in your target tissue.
Data Presentation
Table 1: In Vivo Dosages of Analogous Pan-HDAC Inhibitors
| Compound | Animal Model | Route of Administration | Dosage Range | Vehicle | Reference |
| Vorinostat (SAHA) | Mouse | Oral | 50-150 mg/kg/day | Not specified | [1] |
| Panobinostat (LBH589) | Mouse | Intraperitoneal | 10-20 mg/kg, 3 times/week | Not specified | [6] |
| Belinostat (PXD101) | Mouse | Intravenous | 20-40 mg/kg/day | Not specified | [7] |
| LAQ824 | Mouse | Intraperitoneal | 5-25 mg/kg/day | 10% DMSO in PBS | [8] |
| N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide | Rat | Intraperitoneal | 3 mg/kg | Not specified | [3] |
Disclaimer: This table provides data for analogous compounds and should be used as a reference for designing dose-finding studies for this compound. The optimal dosage for your specific experimental conditions must be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (Example)
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile container.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex briefly if necessary.
-
For a final dosing solution with 10% DMSO, dilute the stock solution 1:10 with sterile PBS. For example, to prepare 1 mL of a 1 mg/mL dosing solution, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile PBS.
-
Mix the final solution thoroughly by gentle inversion.
-
Protect the solution from light and use it immediately or store it at an appropriate temperature for a limited time, as determined by stability studies.
-
Protocol 2: In Vivo Dose-Finding Study (Example)
-
Animal Model: Select an appropriate animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Divide the animals into groups of at least 3-5 per group. Include a vehicle control group and at least three dose-level groups (e.g., 1 mg/kg, 5 mg/kg, and 25 mg/kg).
-
Administration: Administer the prepared dosing solution or vehicle control to the animals via the chosen route (e.g., intraperitoneal injection) at a consistent volume (e.g., 10 mL/kg body weight).
-
Monitoring:
-
Record the body weight of each animal daily.
-
Observe the animals for any clinical signs of toxicity at least twice daily.
-
At the end of the study or at predetermined time points, collect blood samples for hematological analysis and tissues for pharmacodynamic and histopathological assessment.
-
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify a dose range that shows biological activity without causing significant toxicity.
Mandatory Visualization
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Common pitfalls in N-[2-(2-Pyridinyl)ethyl]benzamide experiments
Welcome to the technical support center for N-[2-(2-Pyridinyl)ethyl]benzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is an organic compound featuring a benzamide core linked to a pyridine ring via an ethyl group[1]. Its molecular formula is C14H14N2O with a molecular weight of 226.27 g/mol [1][2]. The core structure is foundational for developing compounds with significant biological activity. Notably, it is the scaffold for successful fungicides like Fluopyram, which is used to control a broad spectrum of pathogens[1][3]. Its derivatives are also explored for their ability to form coordination complexes with transition metals and for potential applications in medicinal chemistry[1].
Q2: What are the basic physical and chemical properties of this compound?
A2: Key properties for this compound are summarized in the table below. These are essential for planning experiments, including reaction setup and dosage calculations.
| Property | Value | Reference |
| CAS Number | 4976-05-0 | [1][2] |
| Molecular Formula | C14H14N2O | [2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| InChI Key | POIFKAIWAMHITC-UHFFFAOYSA-N | [1][2] |
| Appearance | Typically a colorless or white crystalline powder. | [4] |
| Computed XLogP3 | 2.1 | [2] |
Q3: How should I store this compound to ensure its stability?
A3: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions[1]. Therefore, it is critical to avoid storing it in solutions with high or low pH for extended periods. For biological experiments, it is recommended to prepare fresh solutions or store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.
Synthesis & Purification Troubleshooting
The most common route for synthesizing this compound is the acylation of 2-(2-aminoethyl)pyridine with benzoyl chloride, a type of Schotten-Baumann reaction[1][5].
Q4: My synthesis reaction yield is very low. What could be the cause?
A4: Low yields in this amide synthesis can stem from several factors. Here is a troubleshooting guide to address common issues.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure benzoyl chloride is fresh and not hydrolyzed. Increase reaction time or slightly elevate the temperature. Confirm the base is effectively scavenging the HCl byproduct, as its buildup can form a salt with the starting amine, rendering it non-nucleophilic[5][]. |
| Side Reactions | The primary amine can react with two molecules of benzoyl chloride. Ensure slow, dropwise addition of benzoyl chloride at a low temperature (0°C) to minimize this[]. |
| Poor Reagent Quality | Use anhydrous solvents to prevent hydrolysis of the benzoyl chloride. Ensure the purity of your starting amine. |
| Product Loss During Work-up | The product has some water solubility. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent. |
Q5: I see multiple spots on my TLC plate after the reaction. What are they?
A5: Besides your target compound, other spots could be unreacted starting materials (2-(2-aminoethyl)pyridine or benzoyl chloride/benzoic acid) or side products. A common side reaction is the formation of a di-acylated product where the amide nitrogen is also acylated. Using a base like pyridine or triethylamine is crucial to neutralize the HCl generated, which would otherwise react with the starting amine[5].
Biological Assay Troubleshooting
Given its fungicidal applications, this compound is often tested in enzyme inhibition assays[3].
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. This compound | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. Amide Synthesis [fishersci.co.uk]
How to handle N-[2-(2-Pyridinyl)ethyl]benzamide precipitation in assays
Technical Support Center: N-[2-(2-Pyridinyl)ethyl]benzamide
Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent compound precipitation during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a chemical compound with a molecular weight of 226.27 g/mol .[1] Its core structure is a scaffold for developing compounds with fungicidal properties, similar to the successful fungicide Fluopyram.[2] It is used in research to explore potential new therapeutic or agricultural agents.
Q2: My this compound is precipitating immediately upon dilution into my aqueous assay buffer. What is the most likely cause?
A2: This is a common issue for compounds with low aqueous solubility. The most likely cause is that the final concentration of the compound in the assay buffer exceeds its solubility limit. Many organic compounds that are readily soluble in 100% DMSO will precipitate when diluted into an aqueous environment where the DMSO concentration is significantly lower (e.g., <1%).[3][4] This is often referred to as a "kinetic" solubility issue.[5][6]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[7] Concentrations above 1% can be cyto- and genotoxic.[4]
Q4: Can I heat my stock solution or final assay plate to redissolve the precipitate?
A4: Gently warming and vortexing the solution can sometimes help redissolve a compound.[4] However, this is not always a reliable solution and should be approached with caution. The compound's stability at higher temperatures must be considered, and any thermal degradation could impact your results. This method may offer a temporary solution, but the compound might precipitate again upon cooling to the assay incubation temperature.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound.
Issue 1: Precipitation observed in the DMSO stock solution.
| Possible Cause | Troubleshooting Step | Recommendation |
| Concentration Exceeds Solubility Limit in DMSO | Visually inspect the stock solution for crystals or cloudiness. | Prepare a new stock solution at a lower concentration (e.g., 10-30 mM is often a good starting point).[4] Ensure the compound is fully dissolved by vortexing before storage. |
| Improper Storage | The stock solution was stored at a low temperature (e.g., -20°C or -80°C), causing it to freeze and the compound to fall out of solution. | Before use, bring the stock solution to room temperature and vortex thoroughly to ensure complete redissolution. Visually inspect for any remaining precipitate. |
| Water Contamination | Water may have been introduced into the DMSO stock from pipettes or the environment, reducing the compound's solubility. | Use anhydrous DMSO and proper handling techniques to prevent water contamination. Store DMSO stocks in tightly sealed vials with desiccant. |
Issue 2: Precipitation observed after dilution into aqueous buffer or cell culture media.
| Possible Cause | Troubleshooting Step | Recommendation |
| Low Aqueous Solubility | The final assay concentration is too high for the aqueous environment, even with a small percentage of DMSO. | Determine the compound's kinetic solubility in your specific assay buffer (see Protocol 2). Do not test concentrations above this limit.[3] |
| Poor Dilution Technique | Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations and rapid precipitation ("crashing out"). | Modify the dilution method. Try adding the DMSO stock to the assay plate first, followed by the buffer, and mix immediately and thoroughly.[7] Alternatively, perform a serial dilution in a buffer/DMSO co-solvent mixture.[4] |
| Buffer Composition | Components in the buffer or media (e.g., salts, proteins in serum) can interact with the compound and reduce its solubility.[8] | Test solubility in different buffers. If using cell culture media, adding the compound to serum-containing media can sometimes help, as the compound may bind to proteins like albumin.[7] |
| pH-Dependent Solubility | The compound's solubility may be sensitive to the pH of the assay buffer.[9] | Measure the pH of your buffer. Test the compound's solubility at slightly different pH values to see if solubility improves, ensuring the new pH is compatible with the assay. |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
This protocol outlines the best practices for preparing a reliable stock solution.[10][11][12]
-
Weighing: Accurately weigh the desired amount of this compound (MW: 226.27 g/mol ) using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles or crystals.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and water contamination. Store at -20°C or -80°C.
Protocol 2: Performing a Kinetic Solubility Assessment
This protocol provides a method to estimate the maximum soluble concentration of your compound in a specific assay buffer.[5][6][13]
-
Plate Setup: In a clear 96-well plate, add 2 µL of your DMSO stock solution (e.g., 10 mM) to the first well. Add 2 µL of DMSO to the remaining wells for serial dilutions.
-
Serial Dilution (in DMSO): Perform a serial dilution across the plate by transferring 2 µL from one well to the next.
-
Buffer Addition: Rapidly add 98 µL of your specific assay buffer to each well. This results in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation & Observation: Seal the plate and incubate at room temperature (or your assay temperature) on a plate shaker for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader. The concentration at which a significant increase in light scattering or absorbance is observed is the approximate kinetic solubility limit.
Visual Guides and Workflows
References
- 1. This compound | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fastercapital.com [fastercapital.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Optimizing incubation time for N-[2-(2-Pyridinyl)ethyl]benzamide treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[2-(2-Pyridinyl)ethyl]benzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: The foundational research on this compound and its derivatives has primarily focused on their potent fungicidal activity.[1][2][3] They are effective against a broad spectrum of phytopathogenic fungi.[1][2] One of the most successful compounds developed from this scaffold is Fluopyram, a broad-spectrum fungicide and nematicide used on over 70 crops.[1]
Q2: Are there other potential applications for this class of compounds?
A2: Yes, the benzamide scaffold is versatile.[1] Derivatives of this compound have been explored for various therapeutic applications, including as histone deacetylase (HDAC) inhibitors for cancer therapy and as inhibitors of Kv1.3 potassium channels for immunomodulation.[1] Some novel derivatives have also been synthesized and evaluated for their antibacterial and anticancer activities.[4]
Q3: What is the general mechanism of action?
A3: The precise mechanism of action can vary depending on the specific derivative and its target. For its fungicidal properties, a key derivative, Fluopyram, acts as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial electron transport chain and inhibiting fungal respiration. For other applications like cancer therapy, the mechanism would be target-specific, such as the inhibition of HDAC enzymes.[1]
Q4: How should I determine the optimal incubation time for my cell-based assays?
A4: The optimal incubation time for this compound treatment is highly dependent on the cell type, the concentration of the compound, and the specific biological question being investigated. A single, fixed incubation time is often insufficient.[5] It is recommended to perform a time-course experiment to determine the ideal duration for your specific experimental goals. For some drugs, a short exposure of 1 hour can elicit a significant differential in sensitivity across cell lines, while for others, a continuous 7-day incubation may be necessary to observe an effect.[5][6]
Troubleshooting Guides
Issue 1: No observable effect after treatment.
Possible Cause 1: Sub-optimal Incubation Time Your incubation time may be too short for the compound to elicit a measurable response. Many cellular processes, such as apoptosis or changes in protein expression, require several hours to days to become apparent.[5]
Solution: Perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and assessing the outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Experimental Protocol: Time-Course Viability Assay
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter the exponential growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the compound to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a compound known to induce the expected effect).
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72 hours).
-
Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control for each time point and plot cell viability against time.
Possible Cause 2: Inappropriate Compound Concentration The concentration of this compound may be too low to be effective or so high that it causes acute, non-specific toxicity that confounds the intended measurement. For some small molecule inhibitors, concentrations above 10 µM may lead to off-target effects.[7]
Solution: Conduct a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the response).
Experimental Protocol: Dose-Response Viability Assay
-
Cell Plating: Seed cells as described for the time-course assay.
-
Compound Preparation: Prepare a series of dilutions of this compound, typically in a log or semi-log fashion (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: Add the different concentrations of the compound to the wells.
-
Incubation: Incubate for a fixed time, determined from your preliminary time-course experiment or based on literature for similar compounds.
-
Assay: Perform a cell viability assay.
-
Data Analysis: Plot the normalized response against the log of the compound concentration to determine the IC50 value.
Issue 2: Inconsistent results between experiments.
Possible Cause: Variability in Experimental Conditions Minor variations in cell density, passage number, media composition, or incubation conditions can lead to significant differences in results.
Solution: Standardize your experimental protocol meticulously.
-
Cell Culture: Use cells within a consistent range of passage numbers. Ensure the confluency at the time of treatment is consistent.
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Controls: Always include positive and negative controls in every experiment to monitor for consistency.
Data Presentation
Table 1: Hypothetical Time-Course Viability Data
| Time (Hours) | Vehicle Control (Normalized Viability) | 10 µM this compound (Normalized Viability) |
| 6 | 100% | 98% |
| 12 | 100% | 95% |
| 24 | 100% | 82% |
| 48 | 100% | 65% |
| 72 | 100% | 48% |
Table 2: Hypothetical Dose-Response Data (48-hour incubation)
| Concentration (µM) | Normalized Viability |
| 0.01 | 99% |
| 0.1 | 97% |
| 1 | 88% |
| 10 | 65% |
| 100 | 23% |
Visualizations
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 3. EP1500651A1 - this compound compounds and their use as fungicides - Google Patents [patents.google.com]
- 4. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
Validation & Comparative
Validating Succinate Dehydrogenase as the Biological Target of N-[2-(2-Pyridinyl)ethyl]benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental approaches to validate the biological target of N-[2-(2-Pyridinyl)ethyl]benzamide, a member of the pyridinyl ethyl benzamide class of compounds. Drawing parallels with its close structural analog, the potent fungicide Fluopyram, this document outlines methodologies to confirm Succinate Dehydrogenase (SDH) as the primary molecular target. We present quantitative data from related compounds, detailed experimental protocols, and visualizations to aid in the design and interpretation of target validation studies.
Introduction to this compound and its Putative Target
This compound belongs to a chemical class known for its fungicidal properties. Its structural similarity to Fluopyram strongly suggests that its mechanism of action involves the inhibition of Succinate Dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[1][3] This guide explores various experimental strategies to rigorously validate this hypothesis.
Quantitative Data Comparison
While specific quantitative data for this compound is not extensively available in public literature, we can utilize data from its close analog, Fluopyram, and other SDH inhibitors to establish a benchmark for comparison. The following tables summarize key performance metrics for SDH inhibitors.
Table 1: In Vitro Enzyme Inhibition Data for Succinate Dehydrogenase Inhibitors
| Compound | Target | IC50 | Assay Principle | Reference |
| SDH-IN-15 | Succinate Dehydrogenase (SDH) | 2.04 µM | Colorimetric | [1] |
| SDH-IN-4 | Succinate Dehydrogenase (SDH) | 3.38 µM | Colorimetric | [1] |
| SDH-IN-2 | Succinate Dehydrogenase (SDH) | 1.22 mg/L | Not Specified | [1] |
Table 2: Cellular Activity of Fluopyram Against Various Fungal Species
| Fungal Species | EC50 (µg/mL) | Assay Type | Reference |
| Fusarium virguliforme | 3.35 | Fungal Growth Inhibition | [4] |
| Botrytis cinerea | 5.389 | Fungal Growth Inhibition | [4] |
| Alternaria solani | 0.244 | Fungal Growth Inhibition | [4] |
| Botrytis cinerea | 0.03 - 0.29 | Fungal Growth Inhibition | [5] |
Experimental Protocols for Target Validation
Here, we detail the methodologies for key experiments to validate the interaction between this compound and Succinate Dehydrogenase.
Biochemical Assay: Succinate Dehydrogenase Inhibition
This assay directly measures the inhibitory effect of the compound on SDH enzyme activity.
Protocol:
-
Enzyme Source: Prepare mitochondrial fractions from the target fungal species or use a commercially available SDH enzyme preparation.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2) containing a known concentration of the substrate, succinate (e.g., 20 mM).[6]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure:
-
Add the enzyme preparation to the wells of a 96-well plate.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the succinate substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.[7][8][9]
-
Monitor the decrease in absorbance of DCIP over time at 600 nm using a microplate reader in kinetic mode.[7][8]
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assay: Fungal Growth Inhibition
This assay assesses the compound's ability to inhibit the growth of a target fungus in culture.
Protocol:
-
Fungal Culture: Grow the target fungal species (e.g., Botrytis cinerea, Alternaria solani) in a suitable liquid medium (e.g., potato dextrose broth) to obtain a suspension of spores or mycelial fragments.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium.
-
Assay Setup:
-
In a 96-well plate, add the fungal inoculum to each well.
-
Add the different concentrations of the test compound or vehicle control.
-
-
Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Growth Measurement: Determine fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) or by using a metabolic indicator dye like resazurin.
-
Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration to calculate the EC50 value.
Biophysical Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[2][10] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact fungal cells or a cell lysate with this compound or a vehicle control for a defined period.[11]
-
Heating: Aliquot the treated cells/lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[11]
-
Cell Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[12]
-
Protein Detection: Analyze the amount of soluble SDH in the supernatant at each temperature using Western blotting with an antibody specific for an SDH subunit.
-
Data Analysis:
-
Temperature-Gradient CETSA: Plot the amount of soluble SDH against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response CETSA (ITDR-CETSA): Treat cells with a range of compound concentrations and heat at a single, optimized temperature. Plot the amount of soluble SDH against the compound concentration to generate a dose-response curve.[12]
-
Chemical Proteomics: Affinity Purification
This method aims to identify the protein targets of a small molecule by using the molecule as "bait" to pull down its binding partners from a cell lysate.[13][14]
Protocol:
-
Ligand Immobilization: Covalently attach this compound to a solid support, such as agarose or magnetic beads, creating an affinity matrix. A linker may be necessary to ensure the binding site of the molecule remains accessible.
-
Lysate Preparation: Prepare a total protein lysate from the target fungal cells.
-
Affinity Capture: Incubate the affinity matrix with the cell lysate to allow the target protein (SDH) to bind to the immobilized compound.
-
Washing: Wash the matrix extensively with buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the specifically bound proteins from the matrix. This can be achieved by:
-
Competitive Elution: Using a high concentration of free this compound.
-
Denaturing Elution: Using a buffer that disrupts the protein-ligand interaction (e.g., high salt, low pH, or SDS-PAGE loading buffer).
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). The presence of SDH subunits in the eluate provides strong evidence of a direct interaction.
Genetic Validation: Analysis of Resistant Mutants
This approach relies on the principle that mutations in the gene encoding the drug target can confer resistance to the compound.[16]
Protocol:
-
Generation of Resistant Mutants: Expose a large population of the target fungus to increasing concentrations of this compound to select for resistant colonies.
-
Phenotypic Characterization: Confirm the resistance phenotype of the selected mutants by determining their EC50 values for the compound and comparing them to the wild-type strain.
-
Gene Sequencing: Sequence the genes encoding the subunits of SDH (SdhA, SdhB, SdhC, SdhD) in both the wild-type and resistant strains.
-
Data Analysis: Identify any non-synonymous mutations in the SDH genes of the resistant strains that are absent in the wild-type. The presence of such mutations strongly implicates SDH as the direct target.
Visualization of Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: Overview of experimental approaches for target validation.
Caption: Inhibition of the mitochondrial respiratory chain by this compound.
Conclusion
Validating the biological target of a small molecule is a critical step in drug discovery and development. For this compound, its structural similarity to known fungicides provides a strong hypothesis that Succinate Dehydrogenase is its primary target. The combination of biochemical, cellular, biophysical, proteomic, and genetic approaches detailed in this guide offers a robust framework for confirming this hypothesis. The provided protocols and comparative data serve as a valuable resource for researchers designing and executing their target validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. annualreviews.org [annualreviews.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 14. conductscience.com [conductscience.com]
- 15. cube-biotech.com [cube-biotech.com]
- 16. ndsu.edu [ndsu.edu]
A Comparative Analysis of N-[2-(2-Pyridinyl)ethyl]benzamide and the Commercial Fungicide Fluopyram
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungicidal compound N-[2-(2-Pyridinyl)ethyl]benzamide and its structurally related, commercially successful alternative, Fluopyram. The objective is to present a comprehensive overview of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data. This information is intended to assist researchers in the fields of agrochemical development and fungal biology.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of active compounds is crucial for formulation development and understanding their environmental fate. The following table summarizes the key properties of this compound and Fluopyram.
| Property | This compound | Fluopyram |
| Molecular Formula | C₁₄H₁₄N₂O[1] | C₁₆H₁₁ClF₆N₂O[2][3] |
| Molecular Weight | 226.27 g/mol [1][4] | 396.72 g/mol [2][3] |
| Melting Point | Not available | 117.5 °C[2][3] |
| Water Solubility | Not available | 16 mg/L at 20 °C[2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.1 (Computed)[1] | 3.3[5] |
| Chemical Structure | N-(2-pyridin-2-ylethyl)benzamide | N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide[4] |
Biological Activity and Efficacy
Both compounds exhibit fungicidal properties, with Fluopyram demonstrating a broader spectrum of activity in extensive field trials.
| Feature | This compound | Fluopyram |
| Target Pathogens | Effective against Alternaria brassicae[4][6] | Broad-spectrum activity against Sclerotinia spp., Botrytis spp., Monilia spp., powdery mildews, and some leaf spot diseases[2] |
| Efficacy | Showed good to average (80%) effectiveness against Alternaria brassicae spores on radish plants at 500 g/ha.[6] | High level of efficacy at 250 g/ha against diseases like Sclerotinia spp. and Botrytis spp., and very good control of powdery mildews at 100 g/ha.[2] |
| Mechanism of Action | Presumed to be a Succinate Dehydrogenase Inhibitor (SDHI) based on structural similarity to Fluopyram. | Confirmed Succinate Dehydrogenase Inhibitor (SDHI), blocking the fungal mitochondrial respiratory chain at complex II.[2][7] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fluopyram belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2][7] These compounds disrupt the fungal mitochondrial respiratory chain, a critical pathway for energy production. Specifically, SDHIs bind to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase), preventing the oxidation of succinate to fumarate.[8][9] This blockage of the electron transport chain ultimately leads to the cessation of ATP synthesis and fungal cell death. Given the identical core structure, it is highly probable that this compound shares this mechanism of action.
References
- 1. This compound | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Fluopyram - Wikipedia [en.wikipedia.org]
- 4. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 5. Uptake of Fungicide Fluopyram from Soil by Scallions during Greenhouse Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 7. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndsu.edu [ndsu.edu]
N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives as Succinate Dehydrogenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicidal performance of N-[2-(2-Pyridinyl)ethyl]benzamide derivatives, represented by the prominent compound Fluopyram, against other succinate dehydrogenase inhibitor (SDHI) fungicides. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis for researchers in plant pathology and fungicide development.
Introduction to this compound and SDHI Fungicides
This compound and its derivatives belong to the pyridinyl-ethyl-benzamide chemical class. A key example from this class is Fluopyram, a broad-spectrum fungicide. These compounds function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This inhibition disrupts the fungus's energy production, leading to its death.[1][2]
Due to their mode of action, these fungicides are classified as Succinate Dehydrogenase Inhibitors (SDHIs) and are categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1][3] This guide compares Fluopyram with other widely used SDHI fungicides from different chemical groups, including boscalid (pyridine-carboxamide), fluxapyroxad, and penthiopyrad (pyrazole-4-carboxamides).
Comparative Performance Analysis
The efficacy of fungicides is commonly evaluated by determining the effective concentration required to inhibit 50% of fungal growth (EC50) or spore germination. Lower EC50 values indicate higher fungicidal activity. The following tables summarize the EC50 values of Fluopyram and other SDHI fungicides against several key plant pathogens.
Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Alternaria alternata
| Fungicide | Chemical Group | Baseline Mean EC50 | Reference |
| Fluopyram | Pyridinyl-ethyl-benzamide | 0.31 | [4] |
| Boscalid | Pyridine-carboxamide | 0.33 | [4] |
| Penthiopyrad | Pyrazole-4-carboxamide | 0.38 | [4] |
| Fluxapyroxad | Pyrazole-4-carboxamide | Not Reported in this study | [4] |
Data from a study on baseline sensitivity of A. solani, a closely related species.
Table 2: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Botrytis cinerea
| Fungicide | Chemical Group | EC50 Range | Reference |
| Fluopyram | Pyridinyl-ethyl-benzamide | 0.01 to >100 | [5] |
| Boscalid | Pyridine-carboxamide | >100 (for many resistant isolates) | [5] |
| Fluxapyroxad | Pyrazole-4-carboxamide | <0.01 to 4.19 | [5] |
| Penthiopyrad | Pyrazole-4-carboxamide | <0.01 to 59.65 | [5] |
Table 3: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Sclerotinia sclerotiorum
| Fungicide | Chemical Group | Mean EC50 | Reference |
| Fluopyram/Prothioconazole (mixture) | Pyridinyl-ethyl-benzamide/DMI | Most effective in field trials | [6] |
| Boscalid | Pyridine-carboxamide | Low EC50 in vitro, lower efficacy in field | [6] |
| Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | 0.0250 | [7] |
Table 4: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Podosphaera xanthii
| Fungicide | Chemical Group | EC50 (Sensitive Isolates) | Reference |
| Fluopyram | Pyridinyl-ethyl-benzamide | - | [8] |
| Boscalid | Pyridine-carboxamide | - | [8] |
Note: The referenced study focused on resistance and did not provide a mean EC50 for sensitive isolates but established discriminatory doses for resistance monitoring.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used for performance evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. SDHI fungicides | FRAC [frac.info]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. resistance.nzpps.org [resistance.nzpps.org]
- 4. ndsu.edu [ndsu.edu]
- 5. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives in a Class of Modern Fungicides
An In-depth Comparison with Leading Alternatives for Researchers and Agrochemical Professionals
The compound N-[2-(2-Pyridinyl)ethyl]benzamide serves as the foundational chemical scaffold for a significant class of modern agricultural fungicides. The most prominent and widely studied derivative is Fluopyram, a potent fungicide and nematicide. This guide provides a comprehensive comparison of the efficacy of Fluopyram and related pyridinyl ethyl benzamide compounds against other established fungicides, supported by experimental data and detailed methodologies for scientific professionals. While the core structure is explored in medicinal chemistry, its primary and validated application remains in crop protection.
Mechanism of Action: A Targeted Disruption of Fungal Respiration
Fluopyram and other fungicides derived from the this compound scaffold belong to the Succinate Dehydrogenase Inhibitors (SDHIs) class. Their mode of action is the inhibition of the succinate dehydrogenase enzyme (also known as complex II) in the mitochondrial respiratory chain of fungi.[1] This targeted disruption blocks the Krebs cycle and electron transport, thereby halting cellular energy production (ATP synthesis) and leading to the cessation of fungal growth and development.[1][2] This mechanism is effective against a broad spectrum of fungal pathogens.
Caption: Mechanism of action of Fluopyram.
Comparative Efficacy of SDHI Fungicides
The following tables summarize the in vitro efficacy of Fluopyram and other common SDHI fungicides against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth or spore germination. Lower EC50 values indicate higher efficacy.
Table 1: Efficacy (EC50 in µg/mL) Against Fusarium Species
| Fungicide | F. virguliforme (Mycelial Growth) | F. brasiliense (Mycelial Growth) | F. tucumaniae (Mycelial Growth) | F. graminearum (Mycelial Growth) | F. graminearum (Conidia Germination) |
| Fluopyram | 2.21 - 3.35[1][3][4] | 1.96[1][3] | 0.25[1][3] | 2.56[5] | 0.16[5] |
Table 2: Efficacy (EC50 in µg/mL) Against Alternaria alternata
| Fungicide | Mycelial Growth | Conidial Germination |
| Fluopyram | >100 | >100 |
| Boscalid | 0.265 to >100[2] | 0.055 - 4.222 (sensitive isolates)[6][7][8] |
| Penthiopyrad | 0.45 - 3.17 | Not Available |
| Benzovindiflupyr | 0.08 - 1.11 | Not Available |
Table 3: Efficacy (EC50 in µg/mL) Against Colletotrichum Species
| Fungicide | C. gloeosporioides (Mycelial Growth) | C. siamense & C. nymphaeae (Mycelial Growth) |
| Fluopyram | >100[9] | <35% inhibition at 5 µg/mL[9] |
| Boscalid | >100[9] | <35% inhibition at 5 µg/mL[9] |
| Fluxapyroxad | ~50% inhibition at 100 µg/mL[10] | <35% inhibition at 5 µg/mL[9] |
| Penthiopyrad | 0.45 - 3.17[10] | >70% inhibition at 5 µg/mL[9] |
| Benzovindiflupyr | 0.08 - 1.11[10] | >70% inhibition at 5 µg/mL[9] |
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro efficacy of fungicides based on common methodologies cited in the literature.
Objective: To determine the half-maximal effective concentration (EC50) of a fungicide against a specific fungal pathogen through mycelial growth inhibition assay.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) medium
-
Fungicide stock solution (e.g., in dimethyl sulfoxide - DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5-6 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to approximately 50-55°C in a water bath.
-
Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (e.g., DMSO) at the highest used concentration should also be prepared.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Seal the petri dishes with parafilm.
-
Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
Measure the colony diameter (in two perpendicular directions) daily or after a set incubation period (e.g., 3-7 days), or until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the average diameter for each plate.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
The EC50 value is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
-
Caption: In vitro fungicide efficacy testing workflow.
Concluding Remarks
Derivatives of this compound, particularly Fluopyram, represent a significant advancement in fungicidal technology. Their specific mode of action as SDHIs provides effective control against a range of important plant pathogens. As the data indicates, the efficacy of these compounds can be highly dependent on the target fungal species. While some pathogens like certain Fusarium species are highly sensitive, others such as Alternaria alternata and Colletotrichum species exhibit a higher degree of tolerance. This highlights the importance of selecting the appropriate fungicide based on the specific pathological challenge.
For researchers in drug development, while the this compound scaffold is a versatile starting point for synthesizing biologically active molecules, its current, well-documented, and highly effective application is in the agrochemical sector. Further research may yet uncover therapeutic applications, but for now, its primary role is in ensuring global food security.
References
- 1. Frontiers | Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Resistance to Boscalid Fungicide in Alternaria alternata Isolates from Pistachio in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
In Vitro vs. In Vivo Correlation of N-[2-(2-Pyridinyl)ethyl]benzamide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic and agrochemical agents hinges on the crucial step of correlating in vitro activity with in vivo efficacy. N-[2-(2-Pyridinyl)ethyl]benzamide and its derivatives represent a versatile scaffold with a broad spectrum of biological activities, ranging from fungicidal and nematicidal to potential therapeutic applications as quorum sensing inhibitors and orexin receptor antagonists. This guide provides a comparative analysis of the in vitro and in vivo activities of this compound derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies on this compound derivatives, highlighting their in vitro potency and in vivo effects.
Table 1: Fungicidal Activity of this compound Derivatives
| Compound/Derivative | In Vitro Assay | In Vitro Activity | In Vivo Model | In Vivo Efficacy |
| N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide (Fluopyram) | Fungal growth inhibition assays | Effective against various pathogens like Botrytis and Sclerotinia[1] | Over 70 different crops | Broad-spectrum fungicide and nematicide[1] |
| General Formula (I) Derivatives | Spore germination assay | - | Radish plants inoculated with Alternaria brassicae | Good to average (80%) effectiveness at 500 g/ha[2] |
Table 2: Quorum Sensing Inhibition by N-(2- and 3-Pyridinyl)benzamide Derivatives
| Compound/Derivative | In Vitro Assay | In Vitro Activity | In Vivo Model | In Vivo Efficacy |
| Compound 5d | Anti-biofilm assay (OD595nm) | Significant impairment of Pseudomonas aeruginosa biofilm | Not specified | Not specified |
| Quorum sensing inhibition zone | 4.96 mm[3] |
Table 3: Orexin Receptor Antagonism of a Benzamide Derivative
| Compound/Derivative | In Vitro Assay | In Vitro Activity | In Vivo Model | In Vivo Efficacy |
| N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide (27e) | Orexin receptor binding assay | Potent dual orexin receptor antagonist[4] | Rat polysomnogram study | Potent sleep-promoting effects at 3 mg/kg (ip)[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the tables.
In Vivo Fungicidal Activity Assay on Radish Plants[2]
-
Preparation of Test Compound: An aqueous solution of the active material (this compound derivative) is prepared at a concentration of 2 g/L. This is achieved by grinding the compound in a solution containing water, Tween 80 (10% in water, 5 µL/mg of active material), and clay, or in a concentrated solution with conventional surfactants and adjuvants (200 µL/mg of active material). The solution is then diluted with water to the desired concentration.
-
Plant Treatment: Radish plants are treated by spraying the prepared aqueous solution of the test compound. Control plants are sprayed with water.
-
Inoculation: Twenty-four hours after treatment, the plants are inoculated by spraying with a spore suspension of Alternaria brassicae (40,000 spores/mL) from a 12-day old culture.
-
Incubation: The radish plants are maintained at 18-20°C in a humid atmosphere.
-
Evaluation: The effectiveness of the product is evaluated 7-8 days after inoculation by comparing the treated plants to the control plants.
In Vitro Quorum Sensing Inhibition Assay[3]
-
Bacterial Strain: Pseudomonas aeruginosa is used as the test organism.
-
Biofilm Formation Assay:
-
The synthesized N-(2- and 3-pyridinyl)benzamide derivatives are added to the bacterial culture.
-
The ability of the bacteria to form a biofilm in the presence of the compounds is assessed.
-
The biofilm is stained, and the optical density at 595 nm (OD595nm) of the solubilized biofilm cells is measured to quantify biofilm impairment.
-
-
Quorum Sensing Inhibition Zone Assay:
-
A lawn of the reporter strain is prepared on an agar plate.
-
The test compound is spotted onto the plate.
-
The diameter of the zone of inhibition of quorum sensing-mediated signaling is measured in millimeters.
-
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Experimental workflow from in vitro screening to in vivo testing.
Caption: Inhibition of Quorum Sensing by N-pyridinyl-benzamide derivatives.
Discussion on In Vitro-In Vivo Correlation (IVIVC)
The successful translation of a compound from a promising in vitro candidate to an effective in vivo agent is a significant challenge in drug and agrochemical development. For the this compound scaffold, the available data on its derivatives illustrates this principle.
-
Fungicidal Activity: The broad-spectrum in vivo fungicidal activity of Fluopyram is a testament to a successful IVIVC. Its potent in vitro inhibition of fungal growth translates effectively to plant protection. The general fungicidal screening on radish plants further supports the potential to predict in vivo outcomes from in vitro assays for this class of compounds.
-
Quorum Sensing Inhibition: While derivatives of N-(2- and 3-pyridinyl)benzamide show promising in vitro anti-biofilm and quorum sensing inhibitory activity, further in vivo studies are necessary to establish a clear correlation. The complexity of the in vivo environment, including factors like host metabolism and compound bioavailability, can significantly influence efficacy.
-
Orexin Receptor Antagonism: The potent in vitro binding to orexin receptors by the benzamide derivative 27e correlated well with its sleep-promoting effects in an in vivo rat model. This highlights a more direct and often more predictable IVIVC when a specific molecular target is well-defined and engaged in a relevant animal model.
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 3. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Control Experiments for N-[2-(2-Pyridinyl)ethyl]benzamide Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing robust control experiments when investigating the biological activity of N-[2-(2-Pyridinyl)ethyl]benzamide, with a focus on its potential fungicidal properties. The inclusion of appropriate controls is critical for validating experimental findings, ensuring that observed effects are specifically attributable to the compound of interest and not to experimental artifacts.
Objective:
To outline a series of essential control experiments to rigorously evaluate the efficacy and specificity of this compound as a potential antifungal agent.
Background:
This compound and its derivatives have been identified as possessing significant biological activity, notably as fungicides.[1][2] A key example is Fluopyram, a broad-spectrum fungicide and nematicide, which shares the same core structure.[1] To validate the antifungal effects of this compound and to elucidate its mechanism of action, a well-designed set of control experiments is indispensable.
Experimental Design: Antifungal Susceptibility Testing
The following control experiments are proposed in the context of a standard antifungal susceptibility test, such as a broth microdilution or agar dilution assay, to determine the minimum inhibitory concentration (MIC) of this compound against a target fungus (e.g., Alternaria brassicae).[1][2]
Key Experimental Groups:
-
Vehicle Control (Negative Control): Establishes the baseline for fungal growth in the absence of any treatment.
-
Positive Control: Demonstrates the sensitivity of the assay to a known antifungal agent.
-
Inactive Analog Control (Specificity Control): Differentiates the biological effects of the specific molecular structure from non-specific effects of a similar chemical scaffold.
-
Test Compound: this compound.
Data Presentation: Expected Outcomes of Antifungal Susceptibility Testing
| Experimental Group | Compound | Expected Outcome (e.g., MIC in µg/mL) | Interpretation |
| Vehicle Control | DMSO or other solvent | No inhibition of fungal growth | Establishes baseline fungal viability. |
| Positive Control | Fluopyram | Low MIC (e.g., 1-10 µg/mL) | Confirms assay validity and fungal susceptibility to a known inhibitor. |
| Inactive Analog Control | N-benzylbenzamide | High MIC or no inhibition | Suggests the pyridinylethyl moiety is crucial for the antifungal activity. |
| Test Compound | This compound | To be determined | Quantifies the antifungal potency of the test compound. |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
This compound
-
Fluopyram (positive control)
-
N-benzylbenzamide (inactive analog control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Target fungal strain (e.g., Alternaria brassicae)
-
Appropriate broth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (for optical density readings)
Procedure:
-
Prepare stock solutions of the test compound, positive control, and inactive analog control in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the broth medium to achieve a range of desired concentrations.
-
Include a vehicle control well containing only DMSO at the same final concentration as in the compound-treated wells.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (e.g., 25°C for 48-72 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible fungal growth or by measuring the optical density at 600 nm.
Visualizing Experimental Logic and Potential Signaling Pathways
To further understand the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Hypothesized signaling pathway and control logic.
Conclusion
References
Benchmarking N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives Against a Gold Standard Succinate Dehydrogenase Inhibitor
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal performance of N-[2-(2-Pyridinyl)ethyl]benzamide derivatives, represented by the prominent compound Fluopyram, against Boscalid, a widely recognized gold standard in the class of succinate dehydrogenase inhibitor (SDHI) fungicides. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
This compound derivatives, particularly Fluopyram, have emerged as potent fungicides.[1] Like the established gold standard Boscalid, Fluopyram's primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[1][2] This inhibition disrupts cellular respiration, leading to fungal cell death.[2] While both compounds target the same enzyme, differences in their chemical structures can lead to variations in efficacy against specific fungal pathogens and in their resistance profiles. This guide presents quantitative data from comparative studies, detailed experimental protocols for assessing fungicidal activity, and visual diagrams of the relevant biological pathway and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the 50% effective concentration (EC50) values for Fluopyram and Boscalid against various fungal pathogens as reported in scientific literature. Lower EC50 values indicate higher potency. It is important to note that these values can vary based on the specific fungal isolate and the experimental conditions.
| Fungal Pathogen | Fluopyram EC50 (mg/L) | Boscalid EC50 (mg/L) | Reference Fungal Strain/Isolate |
| Botrytis cinerea | 0.03 - 0.29 | Not specified in this study | Various isolates from strawberry |
| Podosphaera xanthii | Resistant isolates identified | Resistant isolates identified | Isolates from commercial cucurbit fields |
| Alternaria alternata | Differences in resistance patterns observed compared to Boscalid | Differences in resistance patterns observed compared to Fluopyram | Isolates from pistachio |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Both Fluopyram and Boscalid function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[1][2][3][4][5] This enzyme is responsible for the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[2][3][4][5] By blocking this enzyme, the fungicides disrupt ATP production, leading to the cessation of fungal growth and eventual cell death.[2]
Caption: Mechanism of action of SDHI fungicides.
Experimental Protocols
This section outlines standardized methodologies for determining the efficacy of fungicides like Fluopyram and Boscalid.
In Vitro Fungicide Sensitivity Assay (EC50 Determination)
This protocol is a generalized procedure for determining the concentration of a fungicide that inhibits 50% of fungal growth (EC50).
1. Preparation of Fungal Inoculum:
- Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar).
- Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
- Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
2. Fungicide Stock and Dilution Series:
- Prepare a stock solution of the fungicide (e.g., Fluopyram, Boscalid) in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform a serial dilution of the stock solution in the growth medium to obtain a range of concentrations to be tested.
3. Assay Procedure:
- Dispense the fungicide dilutions into the wells of a microtiter plate.
- Add the standardized spore suspension to each well.
- Include a positive control (no fungicide) and a negative control (no spores).
- Incubate the plates under optimal conditions for fungal growth (e.g., specific temperature and light cycle).
4. Data Collection and Analysis:
- After a defined incubation period, measure fungal growth, typically by assessing optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
- Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
A[label="Fungal Culture"];
B[label="Prepare Spore Suspension"];
C [label="Fungicide Stock Solution"];
D [label="Serial Dilutions"];
E [label="Dispense into Microtiter Plate"];
F [label="Add Spore Suspension"];
G [label="Incubate"];
H [label="Measure Fungal Growth\n(Optical Density)"];
I[label="Calculate % Inhibition"];
J [label="Plot Dose-Response Curve\nand Determine EC50"];
A -> B;
C -> D;
B -> F;
D -> E -> F;
F -> G -> H -> I -> J;
}
Caption: Workflow for determining fungicide EC50 values.
Succinate Dehydrogenase Activity Assay
This assay measures the enzymatic activity of SDH and can be used to quantify the inhibitory effect of compounds like Fluopyram and Boscalid.[6][7][8][9]
1. Preparation of Mitochondrial Fractions:
- Homogenize fungal mycelia or target tissue in an ice-cold isolation buffer.
- Centrifuge the homogenate at a low speed to remove cell debris.
- Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.
- Resuspend the mitochondrial pellet in an appropriate assay buffer.
2. Assay Procedure:
- Prepare a reaction mixture containing the mitochondrial fraction, a substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride - INT).[6][7][9]
- Add the test compound (Fluopyram or Boscalid) at various concentrations.
- Initiate the reaction by adding the substrate.
- Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm for the formazan product of INT).[6][9]
3. Data Analysis:
- Calculate the rate of the enzymatic reaction from the change in absorbance over time.
- Determine the percentage of SDH inhibition for each concentration of the test compound.
- Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of SDH activity.
A[label="Fungal Mycelia/Tissue"];
B[label="Homogenization & Centrifugation"];
C [label="Isolate Mitochondrial Fraction"];
D [label="Prepare Reaction Mixture\n(Mitochondria, Substrate, Electron Acceptor)"];
E [label="Add Test Compound\n(Fluopyram/Boscalid)"];
F [label="Monitor Absorbance Change"];
G [label="Calculate Reaction Rate"];
H [label="Determine % Inhibition"];
I[label="Calculate IC50"];
A -> B -> C -> D;
E -> D;
D -> F -> G -> H -> I;
}
Caption: Workflow for SDH activity and inhibition assay.
Conclusion
Both this compound derivatives, exemplified by Fluopyram, and the gold standard Boscalid are effective fungicides that target the succinate dehydrogenase enzyme. While they share a common mechanism of action, variations in their chemical structures can influence their efficacy against different fungal species and their susceptibility to resistance development. The provided data and protocols offer a framework for the objective comparison of these compounds in a research and development setting. Further direct comparative studies under standardized conditions would be beneficial for a more comprehensive understanding of their relative performance.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 6. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Study of N-[2-(2-Pyridinyl)ethyl]benzamide and its Enantiomers: A Review of Available Data
N-[2-(2-Pyridinyl)ethyl]benzamide is a molecule of interest in the fields of agrochemicals and medicinal chemistry. Its core structure is a key component in a number of patented fungicidal compounds. Although specific data on the individual enantiomers is scarce, the well-established principle of stereoselectivity in bioactive molecules suggests that the R- and S-enantiomers could exhibit different potencies and metabolic profiles.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | N-(2-pyridin-2-ylethyl)benzamide |
| CAS Number | 4976-05-0 |
Synthesis and Chemical Reactions
The synthesis of racemic this compound is primarily achieved through the amidation of 2-(2-aminoethyl)pyridine with benzoyl chloride. This straightforward reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride.[1]
Synthesis Workflow:
Caption: General synthesis of this compound.
The benzamide core can undergo further reactions such as electrophilic aromatic substitution, allowing for the introduction of various functional groups to modify its properties.[1]
While methods for the stereoselective synthesis or chiral resolution of this compound are not explicitly detailed in the available literature, techniques for the chiral separation of other benzamide derivatives, such as high-performance liquid chromatography (HPLC) on chiral stationary phases, have been described. This suggests that the separation of the enantiomers of this compound is feasible.
Biological Activity and Potential Applications
Fungicidal Activity:
The primary reported application for this compound and its derivatives is as fungicides. Patents describe the use of a range of these compounds for controlling phytopathogenic fungi.[2] For instance, derivatives have shown significant effectiveness against Alternaria brassicae on radish plants.[2] The fungicidal activity is a key focus of research on this class of molecules.
Experimental Protocol for Fungicidal Testing (General):
-
Preparation of Test Compound: An aqueous solution of the this compound derivative is prepared, often with a surfactant to aid dissolution.[2]
-
Plant Treatment: The solution is sprayed onto the plants to be tested (e.g., radishes).[2]
-
Inoculation: After a set period (e.g., 24 hours), the plants are inoculated with a suspension of fungal spores (e.g., Alternaria brassicae).[2]
-
Incubation: The plants are maintained in a controlled environment with appropriate temperature and humidity to allow for fungal growth.[2]
-
Evaluation: The effectiveness of the compound is assessed by comparing the extent of fungal growth on treated plants to that on untreated control plants.[2]
Workflow for Fungicidal Assay:
Caption: General workflow for evaluating fungicidal activity.
Other Potential Activities:
While the primary focus is on fungicidal action, the benzamide scaffold is present in molecules with a wide range of biological activities, including quorum sensing inhibition and acetylcholinesterase inhibition.[3][4] This suggests that this compound and its enantiomers could be explored for other pharmacological applications.
The Importance of Stereoselectivity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For many chiral fungicides and pharmaceuticals, one enantiomer is significantly more active than the other.[5][6] The less active or inactive enantiomer can contribute to off-target effects or an increased metabolic load on the organism.
For example, studies on the chiral triazole fungicide prothioconazole have shown that the R-enantiomers are significantly more potent against pathogenic fungi than the S-enantiomers.[5] Similarly, the stereoisomers of the fungicide difenoconazole exhibit different toxicological profiles in mammals.[6]
Given these precedents, it is highly probable that the R- and S-enantiomers of this compound would exhibit different fungicidal potencies and potentially different toxicological profiles. A comparative study of the enantiomers would be crucial for developing more effective and safer fungicidal products.
Conclusion
References
- 1. This compound | 4976-05-0 | Benchchem [benchchem.com]
- 2. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 3. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective bioactivity of the chiral triazole fungicide prothioconazole and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective effects of fungicide difenoconazole and its four stereoisomers on gut barrier, microbiota, and glucolipid metabolism in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-[2-(2-Pyridinyl)ethyl]benzamide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling N-[2-(2-Pyridinyl)ethyl]benzamide must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical compound, which should be treated as hazardous waste.
Hazard Identification and Waste Classification
This compound, while not having a specific waste code, should be managed as a hazardous chemical waste. This is based on the hazardous properties of its parent compound, benzamide, which is classified as harmful if swallowed and is suspected of causing genetic defects. The pyridine functional group also warrants careful handling, as pyridine-containing compounds are typically considered hazardous.
Key Hazardous Characteristics:
-
Toxicity: Harmful if ingested.
-
Mutagenicity: Suspected of causing genetic defects.
It is the responsibility of the waste generator to formally classify the waste in accordance with local, regional, and national regulations.
On-Site Waste Management and Storage
Proper handling and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.
Step-by-Step Storage Procedure:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container should be in good condition and have a secure screw-top cap.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution. The accumulation start date must also be clearly marked.
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Closed Container Policy: Keep the waste container securely closed at all times, except when adding waste.
Recommended Disposal Procedure
The recommended and most environmentally sound disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
Disposal Workflow:
-
Accumulation: Collect waste this compound in the appropriately labeled container in the satellite accumulation area.
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution's environmental health and safety (EHS) department is approaching, contact your EHS office to arrange for a waste pickup.
-
Transportation: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Final Disposal: The TSDF will incinerate the this compound waste at high temperatures (typically 820°C - 1,600°C)[1]. This process is effective for destroying organic compounds. Due to the nitrogen content of the molecule, the incineration facility must have appropriate controls to manage and scrub nitrogen oxide (NOx) emissions from the flue gas[2][3].
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Recommended Disposal Method | Incineration | [1][4][5] |
| Incineration Temperature Range | 820°C - 1,600°C | [1] |
| Primary Hazard Classifications | Acute Toxicity (Oral), Germ Cell Mutagenicity | |
| Container Labeling Requirements | "Hazardous Waste", Full Chemical Name, Accumulation Start Date | |
| On-site Accumulation | In designated satellite accumulation areas with secondary containment |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this waste. Users should refer to their specific research protocols for details on the generation of this compound waste.
Disposal Workflow Diagram
References
Personal protective equipment for handling N-[2-(2-Pyridinyl)ethyl]benzamide
Essential Safety and Handling Guide for N-[2-(2-Pyridinyl)ethyl]benzamide
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. The information is compiled to ensure the safe and effective use of this compound in research and development settings.
For research use only. Not for human or veterinary use. [1]
Hazard Identification and Precautionary Measures
This compound and similar benzamide compounds are considered hazardous.[2] Key hazard statements for related compounds include "Harmful if swallowed" and "Suspected of causing genetic defects".[2] Therefore, it is crucial to handle this chemical with care, following all safety precautions.
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wash face, hands, and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.
-
If exposed or concerned, get medical advice/attention.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Gloves | Wear chemical-impermeable gloves that have been inspected prior to use.[4] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing to prevent skin exposure.[2][4] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A particulate filter device (EN 143) is recommended.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Disposal :
-
Spill Containment and Cleanup :
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
Do not let the chemical enter drains.[4]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[4]
-
Physicochemical Data of a Related Compound (Benzamide)
The following table summarizes key quantitative data for Benzamide, a structurally related compound. This information can provide an indication of the physical properties of this compound.
| Property | Value |
| Physical State | Solid |
| Appearance | White |
| Melting Point/Range | 125 - 129 °C / 257 - 264.2 °F |
| Boiling Point/Range | 228 °C / 442.4 °F |
| Flash Point | 180 °C / 356 °F |
| Source: Fisher Scientific Safety Data Sheet[2] |
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
